Pantoprazole sulfide
Description
Propriétés
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30145418 | |
| Record name | Pantoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-64-9 | |
| Record name | Pantoprazole sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102625-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pantoprazole sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pantoprazole sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30145418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOPRAZOLE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of pantoprazole sulfide
An In-depth Technical Guide to Pantoprazole (B1678409) Sulfide (B99878)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of pantoprazole sulfide, a key intermediate and metabolite in the synthesis and metabolism of the proton pump inhibitor, pantoprazole. It details the compound's chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Identity
This compound, also known as pantoprazole thioether, is the direct precursor to pantoprazole. It is formed through the condensation of a substituted benzimidazole-2-thiol with a substituted pyridine-2-yl-methanol derivative. The formal IUPAC name for this compound is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1][2][3]
Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for drug development, formulation, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 102625-64-9 | [1][2] |
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | |
| Molecular Weight | 367.37 g/mol | |
| Appearance | White to pale yellow or light orange crystalline powder | |
| Melting Point | 109 - 120 °C | |
| Solubility | Soluble in Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. | |
| Purity (Typical) | >95-98% (by HPLC) | |
| SMILES | COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| IUPAC Name | 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole |
Experimental Protocols
The following sections detail common experimental protocols for the synthesis and analysis of this compound.
Synthesis of this compound
This compound is synthesized via a nucleophilic substitution reaction. The protocol described is a representative procedure based on established literature.
Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound).
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Reaction vessel (e.g., 3 L four-necked round-bottom flask)
-
Stirrer
-
Temperature control system
Procedure:
-
Charge the reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole (e.g., 100 g) and deionized water (e.g., 1000 mL).
-
Add sodium hydroxide (e.g., 37 g) to the mixture and stir at ambient temperature (25–30 °C) until all solids have dissolved. This forms the sodium salt of the mercaptobenzimidazole derivative in situ.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (e.g., 103 g) in deionized water (e.g., 200 mL).
-
Slowly add the pyridine (B92270) solution to the reaction flask over a period of 2-3 hours, ensuring the temperature is maintained at 25-30 °C.
-
Continue stirring the reaction mixture for 5-6 hours after the addition is complete.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Upon completion, cool the mixture to 15-20 °C to precipitate the product.
-
Filter the resulting solid (this compound) and wash the filter cake thoroughly with deionized water to remove inorganic salts.
-
The wet cake can be dried under vacuum or used directly in the subsequent oxidation step to synthesize pantoprazole.
Caption: Workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of this compound and for monitoring its formation during synthesis.
Objective: To develop a stability-indicating HPLC method for the determination of this compound.
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil ODS, C18, 5 µm (or equivalent).
-
Mobile Phase:
-
A: 0.01 M Phosphate Buffer (pH adjusted to 7.0).
-
B: Acetonitrile.
-
-
Gradient Program: A suitable gradient to resolve pantoprazole, this compound (a process-related impurity), and other related substances.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Column Temperature: Ambient (~25 °C).
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to achieve a similar concentration to the standard solution.
-
Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions into the chromatograph.
-
Analysis: Identify the this compound peak by comparing its retention time with that of the reference standard. The sulfide impurity typically has a higher retention time (e.g., RRT of ~1.6) compared to pantoprazole under these conditions. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.
This technical guide provides foundational information for professionals working with this compound. For regulatory submissions or cGMP manufacturing, all protocols and methods must be fully validated according to ICH guidelines.
References
In-Depth Technical Guide: Pantoprazole Sulfide (CAS 102625-64-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409) sulfide (B99878), with the Chemical Abstracts Service (CAS) number 102625-64-9, is a key chemical entity in the fields of pharmaceutical chemistry and drug metabolism. It is primarily recognized as a crucial intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Furthermore, it is a significant metabolite of Pantoprazole, formed in the liver through enzymatic processes.[3][4] This technical guide provides a comprehensive overview of Pantoprazole sulfide, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in the metabolic pathway of Pantoprazole.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 102625-64-9 | [3] |
| IUPAC Name | 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Synonyms | Pantoprazole Thioether, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | |
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | |
| Molecular Weight | 367.37 g/mol | |
| Melting Point | 109-115 °C | |
| Appearance | White to almost white powder or crystal | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, Methanol | |
| λmax | 295 nm | |
| LogP | 3.8688 | |
| Topological Polar Surface Area (TPSA) | 69.26 Ų |
Synthesis of this compound
This compound is synthesized as a key intermediate in the manufacturing process of Pantoprazole. The most common synthetic route involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Acetonitrile (B52724) (ACN)
Procedure:
-
Preparation of the Benzimidazole Salt: In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water with stirring at room temperature until a clear solution is obtained.
-
Condensation Reaction: To the solution from step 1, slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water over a period of 2-3 hours, while maintaining the temperature at 25-30 °C.
-
Reaction Monitoring and Isolation: Stir the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, cool the mixture to 15-20 °C to precipitate the product.
-
Filtration and Washing: Filter the solid product and wash the wet cake thoroughly with deionized water to remove any unreacted starting materials and inorganic salts. The resulting solid is this compound.
Role in Pantoprazole Metabolism
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is one of the main metabolites formed through the reduction of the sulfoxide (B87167) group of Pantoprazole, a reaction catalyzed by CYP2C19 and CYP3A4. It is important to note that the metabolites of pantoprazole are considered to be pharmacologically inactive.
Caption: Metabolic pathway of Pantoprazole.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of this compound, often in the context of purity testing of Pantoprazole or in metabolic studies.
Experimental Protocol: HPLC Analysis
The following is a general HPLC method for the analysis of Pantoprazole and its related impurities, including this compound.
Table 2: HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Hypersil ODS, C18 (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Gradient elution with a mixture of 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile. | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 290 nm | |
| Column Temperature | 30 °C | |
| Injection Volume | 20 µL |
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water). For the analysis of bulk drug or formulations, dissolve the sample in the same diluent to a known concentration.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.
-
Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standard solutions.
Biological Activity
While Pantoprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), its metabolite, this compound, is generally considered to be pharmacologically inactive. One source, however, suggests it may have some inhibitory activity against certain bacterial species, though this is not its primary therapeutic application. The primary significance of this compound in a biological context is as a marker of Pantoprazole metabolism.
Conclusion
This compound (CAS 102625-64-9) is a compound of significant interest to the pharmaceutical industry. Its role as a pivotal intermediate in the synthesis of Pantoprazole and as a major metabolite makes its study essential for drug development, quality control, and pharmacokinetic analysis. This technical guide has provided a detailed overview of its chemical properties, synthesis, metabolic fate, and analytical characterization to support the work of researchers and scientists in this field.
References
Physicochemical Properties of Pantoprazole Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pantoprazole (B1678409) sulfide (B99878), a key intermediate in the synthesis of the proton pump inhibitor pantoprazole, is also one of its primary metabolites. A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pantoprazole sulfide, including its chemical identity, solubility, melting point, and spectral properties. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of its synthetic and metabolic pathways to offer a complete profile for researchers and drug development professionals.
Chemical and Physical Properties
This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a thioether derivative.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole | [1][2] |
| Synonyms | Pantoprazole Thioether, Pantoprazole EP Impurity B | [1] |
| CAS Number | 102625-64-9 | |
| Chemical Formula | C₁₆H₁₅F₂N₃O₃S | |
| Molecular Weight | 367.37 g/mol | |
| Appearance | Off-white to light brown or light orange to light red powder/crystal |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Melting Point | 109-120 °C | |
| Solubility | Soluble in Methanol; Slightly soluble in DMSO and Ethanol; Soluble in DMF (30 mg/mL); Soluble in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL | |
| pKa (Predicted) | 8.97 ± 0.10 | |
| UV λmax | ~295 nm |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound.
Synthesis of this compound
This compound is synthesized via the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride in the presence of a base.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Isopropanol (optional, as a solvent)
Procedure:
-
Charge a reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole and deionized water (or isopropanol).
-
Add sodium hydroxide to the mixture and stir until the solids dissolve.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.
-
Slowly add the pyridine (B92270) solution to the benzimidazole (B57391) solution over a period of 2-3 hours, maintaining the temperature at 25-30 °C.
-
Stir the reaction mixture for 5-6 hours.
-
Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to 15-20 °C to precipitate the product.
-
Filter the resulting solid, which is this compound.
-
Wash the collected solid with water to remove any remaining impurities.
-
Dry the product under vacuum.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
Dried this compound powder
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Ensure the this compound sample is finely powdered and completely dry.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, water, DMSO)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a glass vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated UV-Vis spectrophotometric or HPLC method.
-
Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of this compound, a benzimidazole derivative, can be experimentally determined using potentiometric titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution
-
Standardized sodium hydroxide (NaOH) solution
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with a standardized solution of HCl, recording the pH value after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of HCl added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
For the basic pKa, the process can be repeated by titrating with a standardized NaOH solution.
Spectroscopic Analysis
2.5.1. UV-Visible Spectroscopy A solution of this compound in a suitable solvent (e.g., methanol) is prepared and its absorbance is measured across the UV-Visible spectrum (typically 200-400 nm) using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).
2.5.2. Infrared (IR) Spectroscopy The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by the KBr pellet or Attenuated Total Reflectance (ATR) method. The resulting spectrum reveals the characteristic functional groups present in the molecule.
2.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.
2.5.4. Mass Spectrometry (MS) The mass spectrum of this compound can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). This analysis provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight and elemental composition.
Synthesis and Metabolic Pathways
Synthetic Pathway of Pantoprazole
This compound is a crucial intermediate in the synthesis of pantoprazole. The sulfide is oxidized to the corresponding sulfoxide, which is pantoprazole.
Metabolic Pathway of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is one of the metabolites formed through the action of CYP3A4.
Biological Activity
While primarily known as a metabolite and synthetic intermediate, some studies suggest that this compound may possess intrinsic biological activity. It has been reported to have inhibitory activity against certain bacterial species, including Staphylococcus aureus and Clostridium perfringens. Additionally, it is mentioned as being used as an inhibitor to treat gastric acid pump disorders. However, its pharmacological effects are generally considered to be significantly less potent than the parent drug, pantoprazole. Further research is needed to fully elucidate the independent biological roles of this compound.
Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data, including chemical identifiers, solubility, melting point, and spectral characteristics, are essential for scientists and researchers in the fields of drug discovery, development, and quality control. The detailed experimental protocols offer practical guidance for the characterization of this important compound. The visualization of its synthetic and metabolic pathways further enhances the understanding of its role in the lifecycle of pantoprazole. This comprehensive overview serves as a valuable tool for professionals working with pantoprazole and its related substances.
References
An In-depth Technical Guide to the Role and Mechanism of Action of Pantoprazole Sulfide as a Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a widely prescribed proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Administered as a prodrug, pantoprazole requires activation in an acidic environment to exert its therapeutic effect. The metabolic fate of pantoprazole in the body is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these is pantoprazole sulfide (B99878), a molecule that also serves as a key intermediate in the chemical synthesis of the parent drug.[3] This technical guide provides a comprehensive examination of pantoprazole sulfide's role as a metabolite, focusing on its mechanism of action—or lack thereof—in the context of gastric acid inhibition. It will detail its formation, subsequent metabolic pathways, and the experimental protocols used to elucidate its pharmacological activity.
The Metabolic Pathway of Pantoprazole
Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathways involve demethylation and oxidation. The key enzymes responsible for the metabolism of pantoprazole are CYP2C19 and, to a lesser extent, CYP3A4. Genetic polymorphisms in CYP2C19 can lead to inter-individual variations in pantoprazole metabolism and clinical efficacy.
The formation of this compound is a result of the reduction of the sulfoxide (B87167) group of pantoprazole. While some sources depict the formation of this compound as a product of CYP3A4 metabolism, it is more prominently recognized as an intermediate in the synthesis of pantoprazole and as a related substance in the final drug product. The primary metabolic routes for pantoprazole are demethylation by CYP2C19, followed by sulfation, and oxidation by CYP3A4 to form pantoprazole sulfone.
There is no evidence to suggest that any of the metabolites of pantoprazole, including this compound, are pharmacologically active. Their formation is primarily a step towards inactivation and elimination from the body. Almost 80% of an oral or intravenous dose of pantoprazole is excreted as metabolites in the urine, with the remainder found in the feces.
References
An In-depth Technical Guide to the Synthesis Pathways of Pantoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for pantoprazole (B1678409) sulfide (B99878), a crucial intermediate in the manufacturing of the proton pump inhibitor, pantoprazole. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.
Introduction to Pantoprazole Sulfide
This compound, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the direct precursor to pantoprazole.[1][2] The synthesis of pantoprazole involves the oxidation of this thioether intermediate to the corresponding sulfoxide, which is the active pharmaceutical ingredient.[1][2][3] Therefore, an efficient and well-controlled synthesis of this compound is fundamental to the overall manufacturing process of pantoprazole. It is also considered a metabolite of pantoprazole.
Core Synthesis Pathway
The most common and industrially applied method for synthesizing this compound is a condensation reaction. This pathway involves the reaction of two key starting materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (II).
The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the nucleophilic substitution, yielding the thioether intermediate, this compound (III). Various solvents can be used for this reaction, including water and isopropanol (B130326). The careful control of reaction conditions is crucial to ensure a high yield and purity of the final product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound based on established literature.
Protocol 1: Synthesis in an Aqueous Medium
This protocol is adapted from procedures described for a one-pot synthesis of pantoprazole sodium sesquihydrate.
-
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g, 0.46 mol)
-
Sodium hydroxide (37 g, 0.925 mol)
-
Deionized water (1200 mL total)
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g)
-
-
Procedure:
-
In a 3 L four-necked round-bottom flask equipped with a mechanical stirrer, add 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).
-
Stir the mixture at 25–30 °C until all solids have dissolved.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).
-
Slowly add the pyridine (B92270) solution to the flask over 2-3 hours, while maintaining the temperature at 25-30 °C.
-
Stir the reaction mixture for 5-6 hours.
-
Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to 15-20 °C.
-
Filter the resulting solid product (this compound).
-
Wash the collected solid with water. The wet cake can be carried forward to the next oxidation step.
-
Protocol 2: Synthesis in Isopropanol
This protocol provides an alternative solvent system for the condensation reaction.
-
Materials:
-
5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g)
-
2-chloromethyl-3,4-dimethoxypyridine (95.8 g)
-
Isopropanol (920 mL)
-
Sodium hydroxide (20.5 g)
-
Pure water (920 mL for dissolution of NaOH and 920 mL for precipitation)
-
-
Procedure:
-
To a reactor, add isopropanol (920 mL), 5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g), and 2-chloromethyl-3,4-dimethoxypyridine (95.8 g).
-
Prepare a sodium hydroxide solution by dissolving 20.5 g of NaOH in 920 mL of pure water.
-
Slowly add the sodium hydroxide solution dropwise to the mixture in the reactor.
-
Stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, add 920 mL of pure water to the mixture and continue stirring for 1 hour to precipitate the product.
-
Collect the solid product by filtration and dry it under a vacuum.
-
Quantitative Data Summary
The following table summarizes the quantitative data from the described synthesis protocols.
| Parameter | Protocol 1 (Aqueous) | Protocol 2 (Isopropanol) |
| Reactant 1 | 5-(difluoromethoxy)-2-mercaptobenzimidazole | 5-difluoromethoxy-2-mercapto-1H-benzimidazole |
| Quantity of Reactant 1 | 100 g (0.46 mol) | 92.1 g |
| Reactant 2 | 2-chloromethyl-3,4-dimethoxypyridine HCl | 2-chloromethyl-3,4-dimethoxypyridine |
| Quantity of Reactant 2 | 103 g | 95.8 g |
| Base | Sodium Hydroxide | Sodium Hydroxide |
| Quantity of Base | 37 g (0.925 mol) | 20.5 g |
| Solvent(s) | Deionized Water | Isopropanol, Water |
| Reaction Temperature | 25-30 °C | Room Temperature |
| Reaction Time | 5-6 hours | 2 hours |
| Yield | Not specified for isolated sulfide | 137.4 g (87.8%) |
| Melting Point | Not specified | 94 °C |
Overall Synthesis and Mechanism of Action
The synthesis of this compound is the first of a two-step process to produce pantoprazole. The subsequent step is an oxidation reaction that converts the sulfide to a sulfoxide.
Pantoprazole itself is a prodrug that, once it reaches the acidic environment of the gastric parietal cells, undergoes an acid-catalyzed conversion into its active form, a cyclic sulfenamide. This active metabolite then irreversibly inhibits the H+/K+-ATPase (proton pump) by forming a covalent disulfide bond with cysteine residues on the enzyme.
References
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pantoprazole Sulfide
This technical guide provides a detailed analysis of the spectroscopic data for pantoprazole (B1678409) sulfide (B99878), a known metabolite and impurity of the proton pump inhibitor, pantoprazole. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate the structural elucidation and characterization of this compound.
Chemical Structure and Properties
Pantoprazole sulfide, chemically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfanyl]-1H-benzimidazole, is a thioether derivative of pantoprazole.[1] The structural details are fundamental for the interpretation of its spectroscopic data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
While specific, publicly available high-resolution ¹H NMR data with assigned chemical shifts and coupling constants for this compound is limited, certificates of analysis for commercial standards often state that the ¹H NMR spectrum is "consistent with structure." Based on the known structure and data from related compounds, the expected proton signals are summarized below.
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Number of Protons | Assignment |
| ~8.10 | s | 1H | Aromatic H (Pyridinyl) |
| ~7.50 - 7.10 | m | 3H | Aromatic H (Benzimidazolyl) |
| ~6.90 | d | 1H | Aromatic H (Pyridinyl) |
| ~6.70 | t | 1H | -OCHF₂ |
| ~4.40 | s | 2H | -S-CH₂- |
| ~3.90 | s | 3H | -OCH₃ |
| ~3.85 | s | 3H | -OCH₃ |
| ~12.5 (broad) | s | 1H | N-H (Benzimidazolyl) |
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum of this compound has been reported in the literature, with the solvent being DMSO-d₆.[3]
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 150 | Aromatic C-O, C=N |
| ~150 - 140 | Aromatic C (Pyridinyl) |
| ~140 - 110 | Aromatic C (Benzimidazolyl and Pyridinyl) |
| ~115 (t) | -OCHF₂ |
| ~60 - 55 | -OCH₃ |
| ~30 | -S-CH₂- |
Mass Spectrometry (MS)
High-resolution mass spectrometry, particularly using techniques like LC-MS/MS with electrospray ionization (ESI), is crucial for confirming the molecular weight and fragmentation pattern of this compound.
| m/z Ratio | Ion Type | Interpretation |
| 368.0880 | [M+H]⁺ | Protonated molecular ion |
| 366.0729 | [M-H]⁻ | Deprotonated molecular ion |
| 214.0022 | [Fragment]⁻ | Fragment ion observed in MS/MS of [M-H]⁻ |
| 193.9961 | [Fragment]⁻ | Fragment ion observed in MS/MS of [M-H]⁻ |
| 162.9976 | [Fragment]⁻ | Fragment ion observed in MS/MS of [M-H]⁻ |
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. The data is typically acquired using KBr pellet or ATR techniques.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 - 3200 | Medium | N-H stretching (Benzimidazole) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₃, -CH₂) |
| ~1620 - 1580 | Strong | C=N and C=C stretching (Aromatic rings) |
| ~1480 - 1440 | Strong | Aromatic C=C stretching |
| ~1280 - 1200 | Strong | C-O-C stretching (Aromatic ethers) |
| ~1100 - 1000 | Strong | C-F stretching (-OCHF₂) |
| ~750 - 700 | Strong | C-S stretching |
Experimental Protocols
Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-14 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and further diluted to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI positive and/or negative mode.
-
Scan Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Optimized to achieve characteristic fragmentation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The acquired spectrum is baseline corrected and may be normalized. Peak positions are identified and reported in wavenumbers (cm⁻¹).
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the correlation between the molecular structure and the expected spectroscopic signals.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound's structure with its spectroscopic signatures.
References
The Pivotal Intermediate: A Technical Guide to Pantoprazole Sulfide in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pantoprazole (B1678409) sulfide (B99878), a critical intermediate in the synthesis of the proton pump inhibitor (PPI), pantoprazole. The document details the synthetic pathways, reaction mechanisms, and analytical characterization of this key compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.
Introduction: The Role of Pantoprazole Sulfide
Pantoprazole, a substituted benzimidazole (B57391), is a widely used medication for the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process in which the formation of this compound is a crucial convergent step. The sulfide is the immediate precursor to the active pharmaceutical ingredient (API), pantoprazole, and the efficiency of its synthesis and the control of its purity are paramount to the overall success of the manufacturing process. The most common industrial synthesis involves a two-step process: the condensation of a substituted benzimidazole with a pyridine (B92270) derivative to form this compound, followed by a selective oxidation to yield pantoprazole.[1]
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is primarily achieved through a condensation reaction between 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2] This is followed by a controlled oxidation of the resulting thioether to the corresponding sulfoxide (B87167), which is pantoprazole.
Step 1: Condensation Reaction
The initial step involves the formation of the thioether linkage. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent.[1]
Caption: Condensation reaction for the synthesis of this compound.
Step 2: Oxidation
The second and critical step is the selective oxidation of the sulfide to the sulfoxide (pantoprazole). Careful control of the reaction conditions is essential to prevent over-oxidation to the corresponding sulfone impurity.[1] Various oxidizing agents can be employed, with sodium hypochlorite (B82951) being a common choice due to its cost-effectiveness.
Caption: Oxidation of this compound to pantoprazole.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for reproducibility and process optimization.
Synthesis of 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound)
Protocol 1: Aqueous Medium
-
Materials:
-
5-difluoromethoxy-2-mercapto-1H-benzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
-
Procedure:
-
Charge a reaction vessel with 5-difluoromethoxy-2-mercapto-1H-benzimidazole and a 10-fold volume of deionized water.
-
Add 2 molar equivalents of sodium hydroxide and stir at 25-30 °C until all solids dissolve.
-
In a separate vessel, dissolve an equimolar amount of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.
-
Slowly add the pyridine solution to the benzimidazole solution over 2-3 hours, maintaining the temperature at 25-30 °C.
-
Stir the reaction mixture for approximately 3 hours.
-
Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product precipitates as a solid.
-
Filter the solid, wash with deionized water, and the resulting wet cake can be used directly in the subsequent oxidation step without drying.
-
Protocol 2: Isopropanol Medium
-
Materials:
-
5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g)
-
2-chloromethyl-3,4-dimethoxypyridine (95.8 g)
-
Sodium hydroxide (20.5 g)
-
Isopropanol (920 mL)
-
Pure water (920 mL)
-
-
Procedure:
-
To a reactor, add isopropanol, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and 2-chloromethyl-3,4-dimethoxypyridine.
-
Prepare a sodium hydroxide solution by dissolving NaOH in pure water.
-
Slowly add the sodium hydroxide solution dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 2 hours.
-
After the reaction is complete, add an equal volume of pure water and continue stirring for 1 hour.
-
Collect the resulting solid product by filtration and dry it under a vacuum.
-
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Reaction Parameters for this compound Synthesis
| Parameter | Aqueous Medium | Isopropanol Medium | Reference |
| Yield | 99.80% | 87.8% | |
| Purity (HPLC) | 99.91% | ≥98.0% | |
| Reaction Time | 3 hours | 2 hours | |
| Temperature | 25-30 °C | Room Temperature |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₅F₂N₃O₃S | |
| Molecular Weight | 367.37 g/mol | |
| Melting Point | 94 °C | |
| Appearance | Gray-white to light brown smooth crystals | |
| Solubility | Soluble in methanol | |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 149.53, 149.31, 149.26, 132.19, 120.18, 116.80, 115.95, 113.42, 110.52, 103.46 | |
| Mass Spectrum (m/z) | 367.0802 (Exact Mass) |
Analytical Methods: Ensuring Purity
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the synthesis of this compound and quantifying its purity. A validated, stability-indicating HPLC method is essential for resolving this compound from its starting materials, pantoprazole, and potential impurities like the sulfone analog.
HPLC Method Workflow
Caption: General workflow for the HPLC analysis of this compound.
A typical reversed-phase HPLC method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength of approximately 290 nm.
Conclusion
This compound is a cornerstone intermediate in the production of pantoprazole. A thorough understanding of its synthesis, including optimal reaction conditions and robust analytical methods for purity assessment, is critical for efficient and high-quality drug manufacturing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers involved in the development and production of this important pharmaceutical agent. The emphasis on carrying the wet cake of this compound directly to the oxidation step represents a more efficient and environmentally friendly approach in industrial settings.
References
Solubility characteristics of pantoprazole sulfide in different solvents
An In-depth Technical Guide to the Solubility Characteristics of Pantoprazole (B1678409) Sulfide (B99878)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of pantoprazole sulfide, a key metabolite and synthetic intermediate of the proton pump inhibitor pantoprazole. The document compiles available quantitative and qualitative solubility data in various organic solvents and aqueous systems. It further outlines a detailed experimental protocol for determining the equilibrium solubility of this compound and presents a visual workflow to guide researchers in these evaluations. This guide is intended to be a valuable resource for professionals in drug development and pharmaceutical sciences, aiding in formulation design, process chemistry, and analytical method development.
Introduction
This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the immediate precursor in the synthesis of pantoprazole. It is also a primary metabolite formed by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.[1] Understanding the solubility of this compound is critical for optimizing its synthesis, purification, and for studying its metabolic fate. Solubility data is paramount for the development of stable formulations and for ensuring accurate and reproducible results in preclinical and clinical studies. This guide aims to consolidate the currently available solubility information for this compound and to provide standardized methodologies for its determination.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | [1][2] |
| Molecular Weight | 367.37 g/mol | [2] |
| Appearance | Light orange to light red crystalline powder | [3] |
| CAS Number | 102625-64-9 |
Solubility Data
The solubility of this compound has been reported in several organic solvents and a mixed aqueous buffer system. The available quantitative data is summarized in Table 1. Qualitative solubility in methanol (B129727) has also been noted.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | 30 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 30 | Not Specified |
| Ethanol | 25 | Not Specified |
| DMF:PBS (pH 7.2) (1:1) | 0.5 | Not Specified |
Note: The temperatures at which these solubilities were determined were not specified in the source literature. It is common for such data to be reported at ambient room temperature (approximately 20-25°C).
Experimental Protocol: Equilibrium Solubility Determination
The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. This method is applicable for determining the solubility of this compound in various solvents.
4.1. Materials
-
This compound (of known purity)
-
Solvent of interest (e.g., purified water, pH buffers, organic solvents)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)
4.2. Methodology
-
Preparation of Solvent: Prepare the desired solvent or buffer system. For pH-dependent solubility, prepare a series of buffers at the target pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume of the solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of equilibrium solubility.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Pantoprazole Sulfide
Introduction
Pantoprazole (B1678409) sulfide (B99878), chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a crucial intermediate in the industrial synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] The synthesis of pantoprazole typically involves a two-step process: the formation of pantoprazole sulfide followed by its selective oxidation to pantoprazole.[1][4] This document provides a detailed protocol for the synthesis of this compound through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.
Reaction Scheme
The synthesis proceeds via a condensation reaction where a thioether linkage is formed between the two key starting materials in the presence of a base.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol is based on established laboratory procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Dichloromethane (for potential extraction if needed)
Equipment:
-
3 L four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Filtration apparatus
Procedure:
-
Preparation of Benzimidazole (B57391) Solution:
-
Charge a 3 L four-necked round-bottom flask with 100 g of 5-difluoromethoxy-2-mercaptobenzimidazole, 1000 mL of deionized water, and 37 g of sodium hydroxide.
-
Stir the mixture at a constant temperature of 25–30 °C until all solids have dissolved.
-
-
Preparation of Pyridine (B92270) Solution:
-
In a separate vessel, dissolve 103 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in 200 mL of deionized water.
-
-
Condensation Reaction:
-
Slowly add the pyridine solution to the flask containing the benzimidazole solution over a period of 2–3 hours, while maintaining the reaction temperature at 25-30 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 5-6 hours.
-
-
Reaction Monitoring:
-
Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
-
Isolation of this compound:
-
Once the reaction is complete, cool the mixture to 15-20 °C.
-
Filter the resulting solid precipitate using a filtration apparatus.
-
Wash the collected solid (wet cake) thoroughly with deionized water to remove any remaining impurities.
-
-
Drying (Optional):
-
While it is possible to proceed to the next oxidation step with the wet cake, if a dry product is required, it can be dried under vacuum at 50 °C to a constant weight.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 5-(difluoromethoxy)-2-mercaptobenzimidazole | 100 g (0.46 mol) | |
| 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 103 g (0.46 mol) | |
| Sodium Hydroxide (for benzimidazole solution) | 37 g (0.925 mol) | |
| Solvents | ||
| Deionized water (for benzimidazole) | 1000 mL | |
| Deionized water (for pyridine) | 200 mL | |
| Reaction Conditions | ||
| Temperature | 25-30 °C | |
| Addition Time | 2-3 hours | |
| Reaction Time (post-addition) | 5-6 hours | |
| Work-up | ||
| Cooling Temperature | 15-20 °C | |
| Yield | ||
| Expected Yield | High (quantitative data for the isolated sulfide is often not reported as it is used in-situ) |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 3. Pantoprazole sulphide | 102625-64-9 | ID57911 | Biosynth [biosynth.com]
- 4. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis of Chiral Pantoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary techniques for the asymmetric synthesis of chiral pantoprazole (B1678409), focusing on the enantioselective oxidation of the prochiral pantoprazole sulfide (B99878) intermediate. This critical step determines the enantiomeric purity of the final active pharmaceutical ingredient (API), (S)-pantoprazole (Esomeprazole) or (R)-pantoprazole.
Introduction
Pantoprazole is a proton pump inhibitor that contains a stereogenic sulfur atom in its sulfoxide (B87167) moiety, existing as two enantiomers. The (S)-enantiomer, in particular, has demonstrated therapeutic advantages. The most direct and industrially relevant approach to obtaining enantiomerically pure pantoprazole is through the asymmetric oxidation of the pantoprazole sulfide precursor: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. This document outlines the key catalytic systems employed for this transformation, including metal-catalyzed and biocatalytic methods.
General Synthetic Pathway
The overall synthesis of chiral pantoprazole is a two-step process. The first step is the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride to form the this compound. The second, and key, step is the asymmetric oxidation of this sulfide to the desired chiral sulfoxide.
Caption: General two-step synthesis of chiral pantoprazole.
Metal-Catalyzed Asymmetric Sulfoxidation
Transition metal complexes with chiral ligands are the most widely employed catalysts for the enantioselective oxidation of sulfides. Titanium and vanadium-based systems have shown particular efficacy for the synthesis of chiral pantoprazole and related proton pump inhibitors.
Titanium-Catalyzed Asymmetric Sulfoxidation (Kagan-Modena Protocol)
This method utilizes a chiral catalyst generated in situ from a titanium (IV) alkoxide, typically titanium (IV) isopropoxide (Ti(Oi-Pr)₄), and a chiral diethyl tartrate (DET) ligand. Cumene (B47948) hydroperoxide (CHP) is a commonly used oxidant that often provides higher enantioselectivity than tert-butyl hydroperoxide (TBHP)[1].
Quantitative Data Summary
| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Ti(Oi-Pr)₄/H₂O | (S,S)-N,N'-dibenzyl tartramide | CHP | Toluene | 20-25 | up to 92 | up to 96 | [2] |
| Ti(Oi-Pr)₄/H₂O | (R,R)-DET | TBHP | CH₂Cl₂ | -22 | 90 | 89 | [1] |
| Ti(Oi-Pr)₄/H₂O | (R,R)-DET | CHP | CH₂Cl₂ | -20 | 98 | 96 | [1] |
Experimental Protocol: Synthesis of (S)-Pantoprazole
This protocol is adapted from procedures for the asymmetric oxidation of analogous aryl methyl sulfides[1].
Materials:
-
This compound (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole)
-
Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Toluene, anhydrous
-
Deionized water
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.
-
Add (+)-Diethyl L-tartrate (2.0 eq relative to Ti).
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Add titanium (IV) isopropoxide (1.0 eq) dropwise to the stirred solution. The solution should turn yellow.
-
Stir for 5 minutes, then add deionized water (1.0 eq). A red-orange solution should form.
-
Stir the catalyst solution for an additional 30 minutes at -20 °C.
-
-
Asymmetric Oxidation:
-
Add this compound (1.0 eq relative to the catalyst complex) to the reaction mixture.
-
Slowly add cumene hydroperoxide (1.2 eq) dropwise over 10-15 minutes, ensuring the temperature is maintained at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3-6 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude (S)-pantoprazole can be purified by column chromatography on silica (B1680970) gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
-
Caption: Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation.
Vanadium-Catalyzed Asymmetric Sulfoxidation
Vanadium complexes with chiral Schiff base ligands are highly effective for the asymmetric oxidation of sulfides, often using hydrogen peroxide as a green oxidant. A key advantage of some vanadium-catalyzed systems is the potential for simultaneous kinetic resolution of the initially formed sulfoxide, where the undesired enantiomer is more rapidly oxidized to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide.
Quantitative Data Summary
| Catalyst System | Chiral Ligand | Oxidant | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| VO(acac)₂ | Chiral Schiff Base | H₂O₂ | Chloroform (B151607) | 0 | Good | >99.5 |
Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation
This protocol is based on general procedures for vanadium-catalyzed sulfoxidation with kinetic resolution.
Materials:
-
This compound
-
Vanadyl acetylacetonate (B107027) (VO(acac)₂)
-
Chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde)
-
Hydrogen peroxide (30% aqueous solution)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Pre-formation:
-
In a round-bottom flask, dissolve the chiral Schiff base ligand (0.025 mmol) and VO(acac)₂ (0.025 mmol) in chloroform (5 mL).
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
-
Oxidation and Kinetic Resolution:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Add the this compound (1.0 mmol) to the solution.
-
Add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC/HPLC, observing the formation of the sulfoxide and the subsequent formation of the sulfone from the undesired enantiomer.
-
-
Work-up and Purification:
-
Upon completion (when the desired enantiomeric excess is reached), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with chloroform (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the chiral sulfoxide from the sulfone and any remaining sulfide.
-
-
Analysis:
-
Determine the enantiomeric excess by chiral HPLC.
-
Biocatalytic Asymmetric Sulfoxidation
Enzymes offer a highly selective and environmentally benign alternative to metal catalysts. Oxidases, such as cyclohexanone (B45756) monooxygenase (CHMO) and chloroperoxidases, have been successfully employed for the asymmetric oxidation of sulfides to chiral sulfoxides.
Quantitative Data Summary
| Biocatalyst | Oxidant | Yield (%) | ee (%) | Reference |
| Cyclohexanone monooxygenase (CHMO) | O₂/NADPH | Excellent | >99 | |
| Chloroperoxidase (CPO) | H₂O₂ | Good | up to 99 |
Experimental Protocol: General Biocatalytic Sulfoxidation
This is a generalized protocol; specific conditions will vary depending on the enzyme used.
Materials:
-
This compound
-
Selected enzyme (e.g., CHMO or CPO)
-
Buffer solution (e.g., sodium acetate (B1210297), pH 6.0)
-
Oxidant (H₂O₂ for CPO; O₂ and a cofactor regeneration system for CHMO)
-
Acetonitrile (B52724) (for substrate dissolution)
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup:
-
In a reaction vessel, prepare a solution of the appropriate buffer.
-
Add the enzyme to the desired final concentration (e.g., 1 µM).
-
Add a stock solution of this compound in a minimal amount of a water-miscible co-solvent like acetonitrile to reach the desired substrate concentration (e.g., 5 mM).
-
For CHMO, ensure a system for cofactor (NADPH) regeneration and an oxygen supply is in place.
-
-
Enzymatic Oxidation:
-
Initiate the reaction by adding the oxidant (e.g., H₂O₂ for CPO).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress over time (e.g., 16 hours) by taking aliquots and analyzing via HPLC.
-
-
Work-up and Analysis:
-
Stop the reaction by adding a quenching agent or by extraction with an organic solvent like ethyl acetate.
-
Separate the organic layer, dry it, and concentrate it.
-
Analyze the product for yield and enantiomeric excess using chiral HPLC.
-
Caption: General workflow for biocatalytic asymmetric sulfoxidation.
Conclusion
The asymmetric synthesis of chiral pantoprazole is a well-established field with several robust methods available to researchers. The choice of method will depend on factors such as scale, desired enantiopurity, cost, and environmental considerations. Metal-catalyzed oxidations, particularly with titanium and vanadium systems, offer high yields and enantioselectivities and are amenable to large-scale production. Biocatalytic methods provide a green alternative with excellent selectivity, though they may require more specialized setup and optimization. The protocols and data presented herein serve as a comprehensive guide for the development and implementation of these important synthetic transformations.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pantoprazole Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of pantoprazole (B1678409) sulfide (B99878), a known impurity and metabolite of pantoprazole. Pantoprazole, a proton pump inhibitor, is widely used to reduce gastric acid production.[1] The monitoring of its impurities, such as pantoprazole sulfide, is crucial for ensuring the quality, safety, and efficacy of the final drug product. This method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.
Introduction
Pantoprazole works by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] During its synthesis and storage, or as a result of metabolic processes, several related substances can be formed, including this compound. Regulatory guidelines necessitate the accurate identification and quantification of such impurities. This document provides a detailed protocol for a stability-indicating HPLC method that effectively separates this compound from pantoprazole and other related impurities, such as pantoprazole sulfone.[2][3]
Experimental
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm) is commonly used.[4]
-
Chemicals and Reagents:
-
Pantoprazole and this compound reference standards
-
Acetonitrile (HPLC grade)
-
Dipotassium (B57713) hydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | Hypersil ODS C18 (125 x 4.0 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program can be optimized for the separation. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analytes. A common starting ratio is 80:20 (A:B) moving to 20:80 over a period of time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL (typical, can be optimized) |
Protocols
Preparation of Solutions
1. Mobile Phase Preparation (0.01 M Phosphate Buffer, pH 7.0):
-
Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.01 M solution.
-
Adjust the pH to 7.0 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
2. Diluent Preparation:
-
A mixture of the mobile phase components, such as 80:20 (v/v) of Mobile Phase A and Mobile Phase B, can be used as the diluent.
3. Standard Stock Solution Preparation (e.g., 100 µg/mL of this compound):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
4. Working Standard Solution Preparation:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the desired calibration range (e.g., 0.1 - 2.0 µg/mL).
5. Sample Preparation (from Bulk Drug):
-
Accurately weigh a suitable amount of the pantoprazole bulk drug sample.
-
Dissolve and dilute it in the diluent to achieve a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
References
Application Notes and Protocols for the Chiral Separation of Pantoprazole Enantiomers Using Capillary Electrophoresis
Introduction
Pantoprazole (B1678409) is a proton pump inhibitor that is widely used to treat acid-related gastrointestinal disorders. The molecule contains a chiral sulfoxide (B87167) group, and therefore exists as a pair of enantiomers, (R)-pantoprazole and (S)-pantoprazole (esomeprazole). While pantoprazole is often administered as a racemate, the S-enantiomer has been shown to have some therapeutic advantages due to its stereoselective pharmacokinetics.[1] Consequently, the development of analytical methods for the chiral separation and quantification of pantoprazole enantiomers is of significant importance in drug development and quality control.
It is important to note that pantoprazole sulfide (B99878) , a metabolite of pantoprazole, is an achiral molecule as it contains a thioether linkage instead of the chiral sulfoxide group.[2] Therefore, pantoprazole sulfide does not have enantiomers and cannot be chirally separated. This document will focus on the chiral separation of the enantiomers of the active pharmaceutical ingredient, pantoprazole.
Capillary electrophoresis (CE) is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents.[3][4] This is typically achieved by adding a chiral selector to the background electrolyte.[3] For the chiral separation of pantoprazole enantiomers, two effective types of chiral selectors have been reported: proteins, such as bovine serum albumin (BSA), and cyclodextrin (B1172386) derivatives.
This document provides detailed application notes and protocols for the chiral separation of pantoprazole enantiomers using capillary electrophoresis with these two types of chiral selectors.
Quantitative Data Summary
The following table summarizes the key parameters and results for the chiral separation of pantoprazole enantiomers using two different capillary electrophoresis methods.
| Parameter | Method 1: Bovine Serum Albumin (BSA) as Chiral Selector | Method 2: Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) as Chiral Selector |
| Chiral Selector | Bovine Serum Albumin (BSA) | Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) |
| Background Electrolyte (BGE) | Phosphate-Borate Buffer | Phosphate (B84403) Buffer |
| BGE pH | 7.4 | 7.0 |
| Organic Modifier | 1-Propanol (B7761284) | Not specified |
| Applied Voltage | Not specified | Not specified |
| Temperature | Not specified | Not specified |
| Detection | UV Spectrophotometry | Not specified |
| Key Findings | Increasing BSA concentration improved chiral resolution but lowered detection sensitivity. The addition of 1-propanol improved peak shape and resolution. | Baseline chiral separation of pantoprazole enantiomers was achieved. |
Experimental Protocols
Method 1: Chiral Separation using Bovine Serum Albumin (BSA)
This protocol is based on the method described for the chiral resolution of pantoprazole sodium using BSA as a chiral selector in capillary zone electrophoresis.
1. Materials and Reagents:
-
Pantoprazole sodium standard
-
Bovine Serum Albumin (BSA)
-
Sodium phosphate (for buffer preparation)
-
Boric acid (for buffer preparation)
-
1-Propanol
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
2. Instrument and Capillary:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary.
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a mixed phosphate-borate buffer. The pH should be adjusted to 7.4 using sodium hydroxide or hydrochloric acid. The exact concentrations of phosphate and borate (B1201080) should be optimized for the specific instrument and capillary used.
-
Chiral Selector Solution: Dissolve an appropriate amount of BSA in the BGE. The concentration of BSA can be varied to optimize the separation; increasing the concentration generally improves resolution but may decrease sensitivity.
-
Organic Modifier: Add 1-propanol to the BGE containing BSA. The concentration of 1-propanol should be optimized to improve peak shape and resolution.
-
Sample Solution: Dissolve the pantoprazole sodium standard in deionized water or BGE to a suitable concentration.
4. Capillary Conditioning:
-
Before the first use, and at the beginning of each day, rinse the capillary with 0.1 M sodium hydroxide, followed by deionized water, and finally with the BGE.
-
Between runs, rinse the capillary with the BGE.
5. Electrophoretic Procedure:
-
Set the capillary temperature.
-
Introduce the BGE containing BSA and 1-propanol into the capillary.
-
Inject the sample solution into the capillary using either hydrodynamic or electrokinetic injection.
-
Apply the separation voltage. The polarity should be set based on the charge of the analyte and the direction of the electroosmotic flow at pH 7.4.
-
Detect the enantiomers using a UV detector at an appropriate wavelength.
6. Optimization:
-
The concentration of BSA, the concentration of 1-propanol, and the pH of the BGE are critical parameters that should be optimized to achieve baseline separation of the pantoprazole enantiomers.
Method 2: Chiral Separation using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
This protocol is based on the method for the chiral separation of pantoprazole enantiomers using SBE-β-CD as the chiral selector.
1. Materials and Reagents:
-
Pantoprazole standard
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Sodium phosphate (for buffer preparation)
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
2. Instrument and Capillary:
-
Capillary Electrophoresis system with a suitable detector.
-
Fused-silica capillary.
3. Preparation of Solutions:
-
Background Electrolyte (BGE): Prepare a phosphate buffer and adjust the pH to 7.0.
-
Chiral Selector Solution: Dissolve the desired concentration of SBE-β-CD in the phosphate buffer. The concentration of the chiral selector should be optimized for the best resolution.
-
Sample Solution: Prepare a stock solution of pantoprazole in a suitable solvent and dilute it with deionized water or BGE to the working concentration.
4. Capillary Conditioning:
-
Condition the capillary by rinsing with 0.1 M sodium hydroxide, followed by deionized water, and then equilibrate with the BGE containing SBE-β-CD.
5. Electrophoretic Procedure:
-
Fill the capillary with the BGE containing SBE-β-CD.
-
Inject the sample solution.
-
Apply the separation voltage.
-
Monitor the separation at the appropriate detection wavelength.
6. Optimization:
-
To achieve baseline separation, optimize the concentration of the SBE-β-CD and the pH of the phosphate buffer. The separation voltage and capillary temperature can also be adjusted to improve the separation efficiency and analysis time.
Diagrams
Caption: Experimental workflow for the chiral separation of pantoprazole enantiomers by CE.
References
Application of Pantoprazole Sulfide as a Pharmaceutical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pantoprazole (B1678409) Sulfide as a pharmaceutical reference standard. This document outlines its primary applications in analytical method development, validation, and routine quality control of pantoprazole drug substances and products. Detailed experimental protocols and validated quantitative data are presented to support its use in a laboratory setting.
Introduction to Pantoprazole and its Impurities
Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[1] The manufacturing process and storage of pantoprazole can lead to the formation of related substances or impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2] Regulatory agencies, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), have established limits for these impurities.[3][4]
Pantoprazole Sulfide, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key process-related impurity and a metabolite of pantoprazole. As such, a highly purified and well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in pantoprazole active pharmaceutical ingredients (APIs) and finished dosage forms.
Applications of this compound Reference Standard
The primary applications of a this compound reference standard include:
-
Impurity Profiling: Identification and quantification of this compound in pantoprazole bulk drug and pharmaceutical formulations.
-
Analytical Method Validation: As a critical reagent in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure specificity, linearity, accuracy, and precision for the determination of related substances.
-
Stability Studies: To monitor the formation of this compound during forced degradation studies and long-term stability testing of pantoprazole, helping to establish degradation pathways and shelf-life.
-
Quality Control: For routine quality control testing of raw materials and finished products to ensure compliance with pharmacopeial and in-house specifications.
Quantitative Data Summary
The following tables summarize quantitative data from validated analytical methods for the determination of pantoprazole and its related substances, including this compound. This data demonstrates the performance of typical chromatographic methods where a this compound reference standard is utilized.
Table 1: HPLC Method Validation Parameters for Pantoprazole and Related Impurities
| Parameter | Pantoprazole | This compound (Impurity B) | Pantoprazole Sulfone (Impurity A) | Reference |
| Linearity Range (µg/mL) | 0.1 - 2.0 | 0.1 - 2.0 | 0.1 - 2.0 | |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | |
| Limit of Detection (LOD) (µg/mL) | 0.043 - 0.047 | 0.043 - 0.047 | 0.043 - 0.047 | |
| Limit of Quantitation (LOQ) (µg/mL) | 0.13 - 0.14 | 0.13 - 0.14 | 0.13 - 0.14 | |
| Accuracy (% Recovery) | 97.9 - 103 | 80.0 - 120.0 | 80.0 - 120.0 | |
| Precision (%RSD) | < 2.0 | < 10.0 | < 10.0 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Value | Reference |
| Resolution (Pantoprazole and critical pair) | > 2.0 | > 2.0 | |
| Tailing Factor | ≤ 2.0 | < 1.5 | |
| Theoretical Plates | > 2000 | > 3000 | |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.0% |
Experimental Protocols
Protocol for Identification and Quantification of this compound in Bulk Drug using HPLC
This protocol describes a typical stability-indicating HPLC method for the determination of this compound in pantoprazole bulk drug.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Pantoprazole Reference Standard
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate (B84403) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil ODS (125 x 4.0 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 40 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 290 nm |
| Injection Volume | 20 µL |
4.1.3. Preparation of Solutions
-
Diluent: Acetonitrile and 0.1M Sodium Hydroxide in a 50:50 (v/v) ratio.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Standard Solution: Further dilute the Standard Stock Solution with diluent to obtain a final concentration of approximately 1 µg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the pantoprazole bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
4.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution in six replicates and verify that the system suitability parameters (resolution, tailing factor, theoretical plates, and %RSD of peak areas) are met.
-
Inject the Sample Solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the Standard Solution.
-
Calculate the amount of this compound in the sample using the following formula:
Where:
-
Area_sample = Peak area of this compound in the sample solution
-
Area_standard = Average peak area of this compound in the standard solution
-
Conc_standard = Concentration of this compound in the standard solution (mg/mL)
-
Conc_sample = Concentration of the pantoprazole sample in the sample solution (mg/mL)
-
Purity_standard = Purity of the this compound Reference Standard
-
Visualizations
Pantoprazole Metabolism Pathway
Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main pathway involves demethylation by CYP2C19, followed by sulfation. Another metabolic pathway is oxidation by CYP3A4, which can lead to the formation of pantoprazole sulfone and this compound.
Caption: Metabolic pathways of pantoprazole in the liver.
General Workflow for Using a Pharmaceutical Reference Standard
The following diagram illustrates a typical workflow for the use of a pharmaceutical reference standard in an analytical laboratory.
Caption: General workflow for reference standard use.
Pantoprazole Mechanism of Action
Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.
Caption: Mechanism of action of pantoprazole.
References
Application Notes and Protocols for Forced Degradation Studies of Pantoprazole
Introduction
Pantoprazole (B1678409), a substituted benzimidazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] As a sulfoxide, it is inherently labile, particularly in acidic environments, which is fundamental to its mechanism of action but also presents stability challenges.[1][2] Forced degradation studies are a critical component of the drug development process, as mandated by the International Conference on Harmonization (ICH) guidelines.[3] These studies help to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4]
This document provides a comprehensive overview and detailed protocols for conducting forced degradation studies on pantoprazole under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. While the primary focus of degradation studies is on the active pharmaceutical ingredient (API), pantoprazole (the sulfoxide), its relationship with pantoprazole sulfide (B99878) is crucial. Pantoprazole sulfide is the immediate precursor in the synthesis of pantoprazole, and it is also a known degradation product under certain stress conditions, particularly acidic hydrolysis. Conversely, over-oxidation of the sulfide during synthesis or oxidative stress on pantoprazole can lead to the formation of pantoprazole sulfone, another key impurity.
Summary of Degradation Behavior
Pantoprazole exhibits varying stability under different stress conditions:
-
Acidic Conditions: Highly unstable. Rapid degradation occurs, often accompanied by a yellow color change. The sulfide impurity is a major degradation product under acidic stress.
-
Alkaline Conditions: Relatively stable at room temperature but degrades under harsher conditions like elevated temperatures and higher base concentrations.
-
Oxidative Conditions: Susceptible to degradation, primarily forming the pantoprazole sulfone impurity.
-
Thermal Conditions: Generally stable under dry heat at moderate temperatures, but significant degradation can occur at higher temperatures over extended periods.
-
Photolytic Conditions: Degradation is observed upon exposure to UV and visible light, particularly in solution.
Data Presentation: Quantitative Degradation Data
The following tables summarize the quantitative results from various forced degradation studies on pantoprazole.
Table 1: Acidic and Basic Degradation of Pantoprazole
| Stressor | Concentration | Temperature | Duration | % Degradation | Reference |
| Hydrochloric Acid | 1 M or 0.1 M | Room Temp | ~10 min | ~100% | |
| Hydrochloric Acid | 0.05 M | Room Temp | 30 min | ~86% | |
| Hydrochloric Acid | 0.01 M | Room Temp | 10 min | ~35% | |
| Hydrochloric Acid | 0.01 M | Room Temp | 60 min | ~92% | |
| Sodium Hydroxide (B78521) | 0.1 M | Room Temp | 5 days | Highly Stable (<5%) | |
| Sodium Hydroxide | 1 M | Room Temp | 5 days | Mild (<5%) | |
| Sodium Hydroxide | 1 M | Reflux | 1 hour | ~18% | |
| Sodium Hydroxide | 1 M | Reflux | 4 hours | ~69% |
Table 2: Oxidative, Thermal, and Photolytic Degradation of Pantoprazole
| Stress Condition | Stressor/Parameters | Temperature | Duration | % Degradation | Reference |
| Oxidative | 3% Hydrogen Peroxide | Room Temp | 2 hours | ~53% | |
| Oxidative | 3% Hydrogen Peroxide | Room Temp | 3 hours | ~67% | |
| Thermal (Dry) | 70°C | 70°C | 24 hours | ~10% | |
| Thermal (Dry) | 95°C | 95°C | 24 hours | ~54% | |
| Photolytic (Solid) | UV Light | Room Temp | 3 days | ~10% | |
| Photolytic (Solution) | UV Light | Up to 50°C | 24 hours | ~36% | |
| Photolytic (Solution) | UV Light | Up to 50°C | 60 hours | ~64% | |
| Photolytic (Solution) | Visible Light | Room Temp | 5 days | ~6% |
Experimental Protocols
The following protocols outline the procedures for subjecting pantoprazole to various stress conditions.
Materials and Equipment
-
Pantoprazole Sodium Sesquihydrate (API)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade Methanol, Acetonitrile (B52724), and water
-
Phosphate or Acetate buffer for HPLC mobile phase
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Hot air oven, water bath
-
Photostability chamber with UV and visible light sources
Preparation of Stock Solution
-
Accurately weigh and transfer a suitable amount of pantoprazole sodium sesquihydrate into a volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL. This stock solution will be used for subsequent stress studies.
Forced Degradation Procedures
4.3.1 Acid Hydrolysis
-
Transfer a known volume (e.g., 5 mL) of the pantoprazole stock solution into a flask.
-
Add an equal volume of 0.1 M HCl. For milder conditions, 0.01 M HCl can be used.
-
Keep the mixture at room temperature for a specified duration (e.g., 60 minutes).
-
After the incubation period, withdraw a sample and neutralize it with an equivalent volume and concentration of NaOH (e.g., 0.1 M NaOH).
-
Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 25 µg/mL) and inject it into the HPLC system.
4.3.2 Base Hydrolysis
-
Transfer a known volume (e.g., 5 mL) of the pantoprazole stock solution into a flask.
-
Add an equal volume of 1 M NaOH.
-
Reflux the mixture for a specified duration (e.g., 4 hours).
-
After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl (e.g., 1 M HCl).
-
Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis and inject it into the HPLC system.
4.3.3 Oxidative Degradation
-
Transfer a known volume (e.g., 5 mL) of the pantoprazole stock solution into a flask.
-
Add an equal volume of 3% (v/v) hydrogen peroxide solution.
-
Keep the mixture at room temperature for a specified time (e.g., 3 hours), protected from light.
-
After the incubation period, dilute the sample with the HPLC mobile phase to a final concentration suitable for analysis and inject it into the HPLC system.
4.3.4 Thermal Degradation
-
Accurately weigh a sample of pantoprazole API powder into a glass vial.
-
Place the vial in a hot air oven maintained at a specified temperature (e.g., 70°C or 95°C).
-
Expose the sample for a defined period (e.g., 24 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and inject it into the HPLC system.
4.3.5 Photolytic Degradation
-
Prepare a solution of pantoprazole in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Transfer the solution to transparent quartz vials. Prepare a control sample by wrapping a vial in aluminum foil to protect it from light.
-
Place the vials in a photostability chamber and expose them to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Withdraw samples at appropriate time intervals (e.g., 0, 8, 12, 24 hours).
-
Dilute the samples with the HPLC mobile phase to a suitable concentration for analysis and inject them into the HPLC system.
HPLC Analysis Protocol (General Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of a buffer (e.g., 10 mM KH₂PO₄ adjusted to pH 7.4) and acetonitrile in a ratio of 75:25 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 30°C.
-
Analysis: Inject the unstressed (control) sample and the stressed samples. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent pantoprazole peak. Peak purity analysis should be performed to ensure that the parent peak is spectrally pure and free from co-eluting degradants.
Visualizations
Experimental Workflow
Caption: General workflow for forced degradation studies of pantoprazole.
Simplified Degradation Relationship
Caption: Relationship between pantoprazole and its key impurities.
References
Application Notes and Protocols for LC-MS Analysis of Pantoprazole Sulfide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and characterization of pantoprazole (B1678409) sulfide (B99878) degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Pantoprazole sulfide is a key intermediate and a potential impurity in the synthesis of pantoprazole, a widely used proton pump inhibitor. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Introduction
Pantoprazole is a substituted benzimidazole (B57391) that inhibits gastric acid secretion. Its synthesis and storage can lead to the formation of related substances, including this compound. Forced degradation studies are essential to identify potential degradation products that may arise under various stress conditions, helping to establish the stability-indicating nature of analytical methods and to elucidate degradation pathways. This application note outlines the methodologies for subjecting this compound to forced degradation and the subsequent analysis of the resulting products by LC-MS.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of a drug substance to identify its likely degradation products and to demonstrate the specificity of the analytical method.
2.1.1. Stock Solution Preparation:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
2.1.2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M hydrochloric acid (HCl). Incubate the mixture at 80°C for 8 hours. Before analysis, neutralize the sample with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 80°C for 8 hours. Neutralize the sample with an equivalent amount of 1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours. Alternatively, for a more controlled oxidation, 1% meta-chloroperoxybenzoic acid (m-CPBA) in methanol can be used.[1]
-
Thermal Degradation: Expose the solid this compound powder to a dry heat of 60°C for one month. Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the this compound solution (1 mg/mL in methanol) to sunlight for 15 days. A control sample should be kept in the dark under the same conditions.
LC-MS/MS Method for Analysis
This section details a general LC-MS/MS method suitable for the separation and identification of this compound and its degradation products. Method optimization may be required based on the specific instrumentation used.
2.2.1. Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.01 M Ammonium Acetate Buffer (pH adjusted to 7.0 with acetic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detector | UV at 290 nm followed by Mass Spectrometer |
2.2.2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 100-1000) and Product Ion Scan |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation studies |
Data Presentation
The following table summarizes the major degradation products of pantoprazole identified under various stress conditions. This compound is a known process-related impurity and a degradation product under acidic conditions. Further degradation of the sulfide would likely lead to oxidation products.
| Degradation Product | Stress Condition | RRT | m/z | Reference |
| This compound | Acidic | 1.63 | 368.1 | |
| Pantoprazole Sulfone | Oxidative | 0.80 | 400.1 | |
| Pantoprazole N-oxide | Photolytic | - | 400.1 | |
| Pantoprazole N-oxide Sulfone | Photolytic | - | 416.1 | |
| 5-(difluoromethoxy)-3H-benzimidazole-2-thione | Spontaneous | - | 215.0 | |
| 2-hydroxymethyl-3,4-dimethoxypyridine | Spontaneous | - | 169.1 |
RRT: Relative Retention Time with respect to Pantoprazole.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the identification of this compound degradation products.
Caption: Experimental workflow for LC-MS analysis of this compound degradation products.
Proposed Degradation Pathway of this compound
The following diagram illustrates a proposed degradation pathway for this compound based on known degradation products of pantoprazole and related benzimidazoles.
Caption: Proposed degradation pathway of this compound under stress conditions.
Conclusion
The provided protocols and application notes offer a comprehensive framework for the identification and characterization of this compound degradation products using LC-MS. The detailed methodologies for forced degradation studies and the LC-MS/MS analysis will enable researchers to effectively assess the stability of this compound and to identify potential impurities that may arise during the manufacturing process and storage of pantoprazole. The presented data and diagrams serve as a valuable resource for drug development professionals in ensuring the quality and safety of pharmaceutical products.
References
Application Notes and Protocols for Quantifying Pantoprazole Sulfide in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] One of the metabolites formed via CYP3A4 is pantoprazole sulfide (B99878).[1][3] Accurate quantification of pantoprazole and its metabolites, such as pantoprazole sulfide, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols and quantitative data for the analysis of this compound using modern analytical techniques.
Metabolic Pathway of Pantoprazole
Pantoprazole undergoes extensive hepatic metabolism. The main pathway involves demethylation by CYP2C19, followed by sulfation.[1] Oxidation by CYP3A4 represents another significant metabolic route, leading to the formation of pantoprazole sulfone and this compound.
Caption: Metabolic pathway of pantoprazole.
Experimental Workflow for Quantification
The general workflow for quantifying this compound in biological matrices involves sample preparation, chromatographic separation, and detection. A stable isotope-labeled internal standard is recommended for accurate quantification, especially with LC-MS/MS methods.
References
Application Notes and Protocols: The Use of Pantoprazole Sulfide in Studying Drug Metabolism Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pantoprazole (B1678409), a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolite in this pathway is pantoprazole sulfide (B99878) (also known as pantoprazole thioether). Understanding the formation and subsequent metabolism of pantoprazole sulfide is crucial for a comprehensive understanding of pantoprazole's pharmacokinetics, potential drug-drug interactions, and the influence of pharmacogenomics on its efficacy and safety. These application notes provide detailed protocols and data for researchers studying the metabolic pathways of pantoprazole, with a specific focus on the role of this compound.
Pantoprazole is metabolized predominantly by CYP2C19 and CYP3A4.[1] The main metabolic route involves demethylation by CYP2C19, followed by sulfation.[1][2] Oxidation by CYP3A4 constitutes another significant pathway, leading to the formation of pantoprazole sulfone and this compound.[1] While there is a general consensus on the involvement of these enzymes, the precise quantitative contribution of each pathway to the overall metabolism of pantoprazole can vary, and some literature suggests a lack of complete consensus on the specifics of its metabolic fate. This compound itself is subject to further metabolism, leading to the formation of secondary metabolites.
Data Presentation
The following tables summarize key quantitative data related to the metabolism of pantoprazole and the involvement of its metabolites.
Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Pantoprazole
| CYP Isozyme | Inhibitory Potency (Kᵢ, µM) | Type of Inhibition |
| CYP2C19 | 14 - 69 | Competitive |
| CYP2C9 | 6 | Competitive |
| CYP3A4 | 22 | Competitive |
| CYP2D6 | > 200 (IC₅₀) | Poor inhibitor |
Data from in vitro studies using human liver microsomes.
Table 2: Pharmacokinetic Parameters of Pantoprazole and its Metabolites in Relation to CYP2C19 Phenotype
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Fold Change (PM/EM) |
| Pantoprazole AUC (µg·h/mL) | 2.5 ± 1.0 | 16.2 ± 5.5 | ~6.5 |
| Pantoprazole Sulfone AUC (µg·h/mL) | 0.15 ± 0.05 | 0.45 ± 0.15 | ~3.0 |
| 4-Demethylpantoprazole (M2) AUC (µg·h/mL) | 0.8 ± 0.3 | 0.2 ± 0.1 | ~0.25 |
Data are presented as mean ± SD from a study in Japanese male volunteers following a single 40 mg oral dose of pantoprazole. AUC denotes the area under the plasma concentration-time curve.
Table 3: In Vitro Metabolism of Pantoprazole Enantiomers in Rat Liver Microsomes
| Enantiomer | Metabolite | Intrinsic Clearance (CLint) (mL/min/mg protein) |
| S-Pantoprazole | 5'-O-demethyl Pantoprazole | Lower than R-enantiomer |
| R-Pantoprazole | 5'-O-demethyl Pantoprazole | 4-fold higher than S-enantiomer |
| S-Pantoprazole | Pantoprazole Sulfone | Higher than R-enantiomer |
| R-Pantoprazole | Pantoprazole Sulfone | Lower than S-enantiomer |
| S-Pantoprazole | 6-hydroxy Pantoprazole | Higher than R-enantiomer |
| R-Pantoprazole | 6-hydroxy Pantoprazole | Lower than S-enantiomer |
| S-Pantoprazole | Total Metabolites | 3.06 |
| R-Pantoprazole | Total Metabolites | 4.82 |
Data from a study on the stereoselective metabolism of pantoprazole in rat liver microsomes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of pantoprazole and a general workflow for in vitro metabolism studies.
Caption: Metabolic pathway of pantoprazole.
Caption: In vitro metabolism workflow.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
Objective: To identify and characterize the metabolites of this compound formed by human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
Acetonitrile (B52724), HPLC grade (ice-cold)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Internal standard (e.g., a structurally related compound not present in the incubation)
-
Microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Further dilute with the incubation buffer to achieve the desired final concentrations.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the HLM on ice. Dilute the HLM with the 100 mM potassium phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
-
Incubation:
-
In a microcentrifuge tube, combine the following in order: 100 mM potassium phosphate buffer, the diluted HLM, and the this compound working solution. The final volume should be adjusted to allow for the addition of the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, and 120 minutes). The 0-minute sample serves as a negative control, where the quenching solution is added before the NADPH.
-
-
Reaction Quenching and Sample Preparation:
-
At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to separate this compound from its potential metabolites.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan for metabolite identification and multiple reaction monitoring (MRM) for quantification.
-
Monitor the parent ion of this compound and its predicted metabolites (e.g., hydroxylated and demethylated species).
-
-
Data Analysis:
-
Identify potential metabolites by comparing the full scan mass spectra of the incubated samples with the control (0-minute) sample. Look for new peaks with expected mass shifts (e.g., +16 Da for hydroxylation, -14 Da for demethylation).
-
Characterize the structure of the metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.
-
Quantify the depletion of this compound and the formation of its metabolites over time using the MRM data, normalized to the internal standard.
Protocol 2: Reaction Phenotyping of this compound Metabolism using Recombinant CYP Isoforms
Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of this compound.
Materials:
-
This compound
-
Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)
-
NADPH regenerating system
-
100 mM Potassium Phosphate Buffer, pH 7.4
-
Acetonitrile, HPLC grade (ice-cold)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Follow the general incubation procedure described in Protocol 1, but replace the HLM with individual recombinant CYP isoforms at a concentration recommended by the manufacturer (e.g., 10-50 pmol/mL).
-
Incubate this compound with each CYP isoform separately.
-
Include a control incubation with a control protein preparation (lacking the CYP enzyme) to account for any non-enzymatic degradation.
-
-
Sample Preparation and Analysis:
-
Follow the quenching, sample preparation, and LC-MS/MS analysis steps as outlined in Protocol 1.
-
Data Analysis:
-
Compare the rate of metabolite formation across the different CYP isoforms. The isoform that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that metabolic step.
-
Calculate the rate of metabolism for each isoform (e.g., pmol of metabolite formed/min/pmol of CYP).
Conclusion
The study of this compound provides valuable insights into the complex metabolic pathways of pantoprazole. The protocols and data presented here offer a framework for researchers to investigate the formation and fate of this key metabolite. By employing these methods, scientists can better understand the factors influencing pantoprazole's disposition, including the role of specific CYP enzymes and the impact of genetic polymorphisms. This knowledge is essential for optimizing drug therapy and minimizing the risk of adverse drug reactions and interactions.
References
Troubleshooting & Optimization
How to improve the yield of pantoprazole sulfide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pantoprazole (B1678409) sulfide (B99878), the key intermediate in the production of pantoprazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pantoprazole sulfide, offering potential causes and actionable solutions to improve reaction yield and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing; Incorrect stoichiometry of reactants or base. | - Monitor the reaction to completion using HPLC.[1] - Maintain the reaction temperature between 25-30°C for the condensation step.[1] - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Carefully verify the molar equivalents of the reactants and the base. |
| Formation of Impurities | Side reactions due to improper temperature control; Presence of impurities in starting materials. | - Strictly control the reaction temperature. - Use high-purity starting materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. |
| Difficulty in Isolating the Product | Product precipitating as an oil instead of a solid; Inefficient filtration or washing. | - After reaction completion, cool the mixture to 15-20°C to facilitate the precipitation of a filterable solid.[1] - Wash the filtered product (wet cake) thoroughly with deionized water to remove water-soluble impurities.[1] |
| Inconsistent Results Between Batches | Variations in raw material quality; Inconsistent reaction conditions. | - Establish strict quality control specifications for all starting materials. - Standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles. |
| Process Not Environmentally Friendly | Use of hazardous organic solvents. | - Consider performing the condensation reaction in water, which has been shown to be a viable and more environmentally benign solvent.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of a base, typically sodium hydroxide (B78521).
Q2: What are the critical process parameters to control for maximizing the yield?
A2: Key parameters to control include:
-
Temperature: Maintaining the temperature at 25-30°C during the addition of the pyridine (B92270) reactant is crucial.
-
pH/Base Concentration: The amount of base (e.g., sodium hydroxide) should be sufficient to deprotonate the mercaptobenzimidazole and neutralize the hydrochloride salt of the pyridine reactant.
-
Reaction Time: The reaction should be monitored by HPLC to determine the optimal reaction time, which is typically around 5-6 hours.
Q3: How can I minimize the formation of the sulfone impurity?
A3: The sulfone impurity is primarily formed during the subsequent oxidation of this compound to pantoprazole, not during the synthesis of the sulfide itself. However, ensuring high purity of the this compound intermediate is the first critical step. To prevent sulfone formation in the next step, carefully control the oxidizing agent's stoichiometry and the reaction temperature, often keeping it low (e.g., 0-5°C).
Q4: Is it possible to perform this synthesis in a one-pot reaction with the subsequent oxidation step?
A4: Yes, an improved, one-pot approach has been described where the this compound is not isolated. The wet cake of the sulfide can be directly subjected to oxidation, which can improve the overall yield and efficiency of the pantoprazole synthesis.
Q5: What is the role of a phase transfer catalyst in this reaction?
A5: A phase transfer catalyst can be used when the reaction is carried out in a biphasic system (e.g., an organic solvent and water). It facilitates the transfer of the reactants between the two phases, potentially increasing the reaction rate and yield.
Experimental Protocols
Protocol 1: Synthesis of this compound in an Aqueous Medium
This protocol is based on literature procedures and should be adapted and optimized for specific laboratory conditions.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water. Stir the mixture at 25–30 °C until all solids have dissolved.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.
-
Slowly add the pyridine solution to the reaction vessel over 2-3 hours, ensuring the temperature is maintained at 25-30 °C.
-
Stir the reaction mixture for 5-6 hours at the same temperature.
-
Monitor the reaction's completion by HPLC.
-
Once the reaction is complete, cool the mixture to 15-20 °C to precipitate the this compound.
-
Filter the solid product and wash the wet cake with deionized water.
-
The wet cake can be dried or used directly in the subsequent oxidation step.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Strategies to reduce pantoprazole sulfone impurity during sulfide synthesis
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing pantoprazole (B1678409) sulfone impurity during the synthesis of pantoprazole sulfide (B99878).
Troubleshooting Guide
This guide addresses common issues encountered during pantoprazole synthesis that may lead to the formation of the undesired sulfone impurity.
Q1: My pantoprazole synthesis is showing a high level of sulfone impurity. What are the most likely causes?
A1: High levels of pantoprazole sulfone impurity typically arise from over-oxidation of the pantoprazole sulfide intermediate. The most critical factors influencing this are the choice of oxidizing agent, reaction temperature, and reaction time. Using a strong oxidizing agent, elevated temperatures, or prolonged reaction times can significantly increase the formation of the sulfone impurity.
Q2: Which oxidizing agent is recommended to minimize sulfone impurity?
A2: Sodium hypochlorite (B82951) (NaOCl) is a preferred oxidizing agent for a reproducible and scalable process that yields pantoprazole with sulfone impurity levels below the quantification limits by HPLC.[1] Other oxidizing agents like peroxyacetic acid or m-chloroperoxybenzoic acid have been reported to result in higher levels of sulfone impurity (3 to 4%), which can be difficult to remove.[2] While other reagents like hydrogen peroxide with metal oxide catalysts, peracids, and N-bromosuccinamide have been used, they may also lead to the formation of oxidative impurities.[3][4]
Q3: How does reaction temperature affect the formation of pantoprazole sulfone?
A3: Reaction temperature is a critical factor in controlling the formation of the sulfone impurity.[1] Lower temperatures are highly effective in minimizing its formation. It is recommended to carry out the oxidation reaction at temperatures between 0–5 °C. Increasing the temperature can lead to a significant rise in the sulfone impurity content. While even lower temperatures (-5 to 0 °C) can further reduce the chances of sulfone formation, the reaction conversion rate may be slightly slower.
Q4: What is the impact of the solvent system on sulfone impurity formation?
A4: The choice of solvent can influence the reaction's impurity profile. While solvents like ethyl acetate, acetonitrile, and dichloromethane (B109758) (DCM) can yield good HPLC conversion of the sulfide to the sulfoxide (B87167), conducting the reaction in water has shown comparable results with only a slight increase in a different impurity (pantoprazole dimer). A key advantage of using water is that it can lead to a homogeneous reaction mass when using NaOCl, simplifying reaction monitoring.
Q5: Can the pH of the reaction medium influence impurity formation?
A5: While some research suggests that the pH range is not as critical as temperature in the formation of the sulfone impurity when using NaOCl, it is a crucial factor for the formation of other impurities like the pantoprazole dimer (RC E). The dimer formation is pH-dependent and occurs at a pH ≤ 8. Therefore, maintaining a basic pH during the oxidation step is generally advisable.
Q6: I've completed the reaction, but the sulfone impurity level is still too high. Are there any methods to remove it?
A6: Removing the sulfone impurity after its formation is challenging due to its structural similarity to pantoprazole. Multiple crystallizations are often required, which can lead to a significant loss of the final product yield. Therefore, it is far more effective to control the reaction conditions to prevent its formation in the first place. Some methods describe purification by precipitating the product from a solution where the sulfone impurity remains dissolved, for example, by using an aqueous alcohol solution and adding potassium carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of pantoprazole sulfone impurity?
A1: Pantoprazole sulfone is the product of over-oxidation of the desired pantoprazole sulfoxide. During the oxidation of the this compound intermediate, the reaction should be carefully controlled to stop at the sulfoxide stage. If the reaction conditions are too harsh (e.g., excess oxidizing agent, high temperature), the sulfoxide is further oxidized to the sulfone.
Q2: How can I accurately monitor the levels of pantoprazole sulfone impurity during my experiment?
A2: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to detect and quantify pantoprazole sulfone impurity. These methods can separate pantoprazole from its process-related impurities, including the sulfone, allowing for accurate quantification.
Q3: Are there any "in-situ" methods to control the formation of the sulfone impurity?
A3: Yes, an "in-situ" approach where the wet cake of this compound is carried forward for the oxidation step without isolation and drying is preferred. This method can improve the yield and purity of the final product. Additionally, controlling the molar ratio of the oxidizing agent by adding an initial insufficient amount and then adding more as needed can help prevent over-oxidation.
Q4: What are the acceptable limits for pantoprazole sulfone impurity in the final product?
A4: The acceptable limits for impurities are defined by pharmacopeias such as the European Pharmacopoeia. Generally, processes are developed to ensure that the sulfone impurity is below the quantification limits of HPLC, and total impurities are not more than 0.2% (w/w).
Data Presentation
Table 1: Effect of Temperature on Pantoprazole Sulfone Impurity Formation
| Entry | Temperature (°C) | Sulfone Impurity (%) |
| 1 | 0–5 | Not Detected |
| 2 | 20–25 | 0.8 |
| 3 | 40–45 | 2.5 |
Data synthesized from a study using NaOCl as the oxidizing agent.
Table 2: Effect of Solvent on Impurity Profile in Pantoprazole Synthesis
| Entry | Solvent | Sulfoxide (%) | Sulfide (%) | Sulfone (%) | Dimer (%) |
| 1 | Ethyl Acetate | 93.26 | 0.09 | 0.10 | Not Detected |
| 2 | Acetonitrile | 96.58 | 0.09 | Not Detected | 0.12 |
| 3 | Acetone | 27.48 | 70.76 | 0.05 | Not Detected |
| 4 | DCM | 96.52 | 0.49 | 0.02 | 0.15 |
| 5 | Water | 97.27 | 0.14 | 0.05 | 0.45 |
Reaction conditions: this compound, NaOH, NaOCl at 0–5 °C.
Experimental Protocols
Protocol 1: Synthesis of Pantoprazole with Minimized Sulfone Impurity using Sodium Hypochlorite
Objective: To synthesize pantoprazole with a low concentration of the sulfone impurity.
Materials:
-
5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium hypochlorite (NaOCl) solution (~9%)
-
Water
-
Dichloromethane (DCM)
-
Ammonium (B1175870) sulphate
Procedure:
-
Charge the reaction vessel with this compound and methylene (B1212753) chloride.
-
Cool the reaction mixture to 0–5 °C.
-
Prepare a solution of sodium hydroxide in water and add it to the reaction mixture while maintaining the temperature at 0–5 °C.
-
Slowly add the sodium hypochlorite solution to the alkaline aqueous solution of the sulfide over 2–3 hours, ensuring the temperature is maintained at 0–5 °C.
-
Stir the reaction mixture at 0–5 °C for 1 hour.
-
Monitor the reaction completion by TLC or HPLC.
-
Once the reaction is complete, add ammonium sulphate to the reaction mass at 5–10 °C.
-
Stir for 15 minutes and then separate the organic layer.
-
The pantoprazole can then be isolated from the organic layer.
Mandatory Visualizations
References
- 1. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009066317A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Best practices for storage and handling to ensure pantoprazole sulfide stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling pantoprazole (B1678409) sulfide (B99878) to ensure its stability during experiments.
Frequently Asked Questions (FAQs)
Q1: What is pantoprazole sulfide and why is its stability important?
This compound, also known as pantoprazole thioether, is a key metabolite and a primary degradation product of pantoprazole, a widely used proton pump inhibitor (PPI).[1] Ensuring the stability of this compound is critical for accurate experimental results, particularly in studies involving drug metabolism, impurity profiling, and formulation development. Degradation of the compound can lead to inaccurate quantification and misinterpretation of its biological or chemical characteristics.
Q2: What are the main factors that affect the stability of this compound?
The stability of this compound is primarily influenced by pH, exposure to oxidizing agents, and light.[1] Like its parent compound, pantoprazole, the sulfide derivative is susceptible to degradation in acidic and oxidative environments.[1] It is also sensitive to photolytic degradation, especially when in solution.[2]
Q3: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. When in solution, its stability is significantly reduced and is dependent on the solvent and pH. Therefore, solutions should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.
Q4: What are the major degradation products of this compound?
Under oxidative stress, this compound can be oxidized to its corresponding sulfone derivative. Acid-catalyzed degradation can lead to a complex mixture of products. It is important to note that this compound itself is a degradation product of pantoprazole.
Q5: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound due to improper handling or storage. | - Prepare fresh solutions of this compound before each experiment.- Ensure the pH of the mobile phase and sample solvent is not acidic.- Protect solutions from light by using amber vials or covering them with aluminum foil.- If possible, use an autosampler with cooling capabilities. |
| Loss of this compound concentration over time in solution | Instability of this compound in the chosen solvent or at the storage temperature. | - Prepare smaller volumes of the solution more frequently.- If the solvent is aqueous, ensure the pH is neutral or slightly alkaline.- Store solutions at 2-8°C for short periods and protected from light. For longer-term storage, use aliquots of a stock solution stored at -20°C. |
| Color change in the this compound solution (e.g., turning yellow) | Acid-catalyzed degradation. | - Immediately check the pH of the solution. Pantoprazole and its derivatives are known to turn yellow in acidic conditions.- Ensure all glassware is free of acidic residues.- Use buffered solutions to maintain a stable pH. |
| Inconsistent results between experimental replicates | Variable degradation of this compound across samples. | - Standardize sample preparation and handling procedures to minimize variations in light exposure and temperature.- Ensure consistent timing between sample preparation and analysis. |
Summary of Stability Data
The following table summarizes the known stability of pantoprazole, which provides strong indications for the stability of this compound.
| Condition | Effect on Pantoprazole (and likely on this compound) | Primary Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Significant degradation. | Sulfide and other rearrangement products. |
| Alkaline (e.g., 0.1 M NaOH) | Relatively stable. | Minimal degradation. |
| Oxidative (e.g., 3% H₂O₂) | Significant degradation. | Sulfone. |
| Thermal (Dry Heat) | Generally stable. | Minimal degradation. |
| Photolytic (UV Light) | Degradation observed, especially in solution. | Various photolytic degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for performing a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for various time points (e.g., 1, 2, 4, 8, and 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for the same time points as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for the specified time points.
-
Thermal Degradation: Place a sample of the solid this compound in an oven at 60°C for 24 hours. Also, reflux a solution of the compound for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) and acetonitrile (B52724) is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors leading to the degradation of this compound.
References
Troubleshooting common issues in pantoprazole sulfide degradation analysis
Welcome to the technical support center for the analysis of pantoprazole (B1678409) and its related substances, including pantoprazole sulfide (B99878). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pantoprazole degradation during sample preparation and analysis?
A1: The primary factors contributing to pantoprazole degradation are acidic pH, exposure to light (especially UV), and elevated temperatures.[1] Pantoprazole is an acid-labile compound, meaning it rapidly degrades in acidic environments.[1] Its stability is highly dependent on maintaining a neutral to alkaline pH.[1]
Q2: How can I prevent the degradation of pantoprazole in my samples during preparation?
A2: To prevent degradation, it is crucial to control the pH of your sample solutions. Maintain the pH in a neutral to alkaline range (pH > 7.0).[1] Using alkaline buffers, such as sodium bicarbonate, can help protect the drug from acid-catalyzed degradation.[1] If working with acidic conditions is unavoidable, samples should be processed and analyzed as quickly as possible.
Q3: What are the optimal storage conditions for pantoprazole solutions to ensure stability?
A3: For optimal stability, samples should be stored under refrigeration (2°C to 8°C) and protected from light. Using amber-colored vials or wrapping containers in aluminum foil is recommended to prevent photolytic degradation. Storing at room temperature (20°C to 25°C) can lead to faster degradation.
Q4: What are the major degradation products of pantoprazole under forced degradation conditions?
A4: Under acidic and oxidative stress, the major degradation products of pantoprazole are typically pantoprazole sulfide and pantoprazole sulfone, respectively. Other degradation products, such as pantoprazole N-oxide, can also be formed. Spontaneous degradation over long-term storage may also yield 5-difluoromethoxy-3H-benzimidazole-2-thione and 2-hydroxymethyl-3, 4-dimethoxypyridine.
Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?
A5: The appearance of unknown peaks can be due to several factors. These peaks are likely degradation products if the sample preparation and storage procedures were not optimized for stability. Alternatively, they could be impurities from contaminated solvents or reagents. Running a blank injection of your solvent can help determine if the contamination originates from your reagents.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the HPLC analysis of this compound and related compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Chromatographic peaks for pantoprazole or its degradation products are asymmetrical, with either a tailing or fronting edge.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol (B1196071) Interactions | Use a highly deactivated column (e.g., end-capped C18). Operate the mobile phase at a lower pH (if compatible with analyte stability) or use a buffer to mask silanol groups. | Improved peak symmetry. |
| Column Overload | Dilute the sample and reinject. If peak shape improves, the initial concentration was too high. | Symmetrical peaks at a lower concentration. |
| Mismatched Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume. | Sharper, more symmetrical peaks. |
| Column Contamination or Void | If a guard column is used, remove it and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try backflushing the analytical column or replacing it if it's old. | Restoration of good peak shape. |
| Inadequate Buffering | Ensure the mobile phase buffer has a pH within +/- 1 unit of its pKa and that the concentration is sufficient (e.g., >5 mM). | Reduced peak tailing and more stable retention times. |
Issue 2: Inconsistent or Shifting Retention Times
Symptom: The retention times for your analytes are not reproducible between injections or across a sequence.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | For gradient methods, ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. | Stable and reproducible retention times. |
| Mobile Phase Composition Change | Prepare fresh mobile phase. If using a multi-solvent mobile phase, ensure it is well-mixed and prevent evaporation of the more volatile components. | Consistent retention times. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. | Elimination of retention time drift due to temperature changes. |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, especially around pump seals and fittings. Perform a pump performance test to ensure accurate and precise flow rate delivery. | Stable baseline and consistent retention times. |
Issue 3: Loss of Analyte Concentration Over Time
Symptom: The peak area of pantoprazole decreases over the course of an analytical sequence when using an autosampler.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation in Autosampler | Use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C) to maintain sample integrity. Prepare fresh samples if degradation is suspected. | Stabilized peak areas throughout the analytical run. |
| Adsorption to Vials or Tubing | Use silanized or low-adsorption vials. Prime the HPLC system thoroughly to passivate active sites in the tubing. | Consistent and higher peak areas. |
| Photodegradation | Use amber or light-blocking vials in the autosampler to protect samples from light exposure. | Minimized degradation and consistent analyte concentration. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods. Here is a general protocol for pantoprazole.
-
Preparation of Stock Solution: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M or 1 M HCl) and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 8 hours). Neutralize the solution before injection.
-
Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M or 1 M NaOH) and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before injection. Pantoprazole is generally stable under alkaline conditions.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂ or m-CPBA) at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat at a specific temperature for a defined period. Pantoprazole is generally stable under dry heat conditions.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) or sunlight for a specified duration.
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method and compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.
Typical Stability-Indicating HPLC Method
The following is an example of a validated HPLC method for the analysis of pantoprazole and its impurities.
| Parameter | Condition |
| Column | Hypersil ODS C18 (or equivalent) |
| Mobile Phase | Gradient elution with 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Visualizations
Caption: Pantoprazole Degradation Pathways
Caption: HPLC Troubleshooting Workflow
References
Minimizing byproduct formation in the synthesis of pantoprazole sulfide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of pantoprazole (B1678409) sulfide (B99878) and its subsequent conversion to pantoprazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during the synthesis of pantoprazole from pantoprazole sulfide?
A1: The most frequently encountered byproducts are pantoprazole sulfone (Impurity A) and unreacted this compound (Impurity B).[1][2][3][4] Pantoprazole sulfone is a result of over-oxidation of the target pantoprazole molecule.[5] Other potential impurities include N-oxides and dimer impurities (Impurity E).
Q2: How can I minimize the formation of the pantoprazole sulfone byproduct?
A2: Minimizing sulfone formation is critical and can be achieved by carefully controlling the reaction conditions during the oxidation of this compound. Key strategies include:
-
Low Reaction Temperature: Maintaining a low temperature, typically between 0–5 °C, is crucial as higher temperatures can lead to an increase in sulfone formation.
-
Controlled Addition of Oxidant: The oxidizing agent, such as sodium hypochlorite (B82951), should be added slowly over a period of 2–3 hours to prevent localized areas of high oxidant concentration.
-
Stoichiometric Control of Oxidant: Using the correct molar equivalent of the oxidizing agent is essential to avoid over-oxidation.
-
Choice of Oxidizing Agent: Sodium hypochlorite is often preferred for its ability to provide better control over the reaction kinetics, thereby reducing the risk of over-oxidation compared to agents like peracetic acid or hydrogen peroxide.
Q3: What is the significance of using the this compound wet cake "in-situ"?
A3: Using the wet cake of this compound directly in the subsequent oxidation step without prior drying is a preferred industrial practice. This approach can improve the overall yield and purity of the final pantoprazole product by avoiding potential degradation of the low-melting point sulfide intermediate during drying.
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction. It allows for the quantification of the remaining this compound, the formation of pantoprazole, and the emergence of byproducts like the sulfone impurity.
Troubleshooting Guide
Problem 1: My final product has a high level of pantoprazole sulfone impurity.
-
Question: What are the likely causes and how can I rectify this?
-
Answer: High levels of sulfone impurity are typically due to over-oxidation. To troubleshoot, consider the following:
-
Temperature Control: Was the reaction temperature consistently maintained between 0–5 °C during the addition of the oxidizing agent? Even brief temperature excursions can increase sulfone formation.
-
Rate of Addition: Was the oxidizing agent added too quickly? A slow and controlled addition is necessary.
-
Oxidant Concentration: Have you verified the concentration of your oxidizing agent solution? An unexpectedly high concentration can lead to over-oxidation.
-
Reaction Quenching: Was the reaction quenched promptly upon completion? Residual oxidant can continue to react and form the sulfone. A quenching agent like sodium metabisulfite (B1197395) can be used.
-
Problem 2: The reaction is incomplete, and I have a significant amount of unreacted this compound.
-
Question: What factors could lead to an incomplete reaction?
-
Answer: An incomplete reaction can be caused by several factors:
-
Insufficient Oxidant: The amount of oxidizing agent may have been insufficient to convert all of the starting material. It's important to accurately calculate the required molar equivalents.
-
Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, preventing the oxidant from reaching all of the sulfide.
-
Low Reaction Temperature: While low temperatures are necessary to control byproduct formation, excessively low temperatures can slow down the reaction rate. The recommended range of 0–5 °C is a balance between these factors.
-
Problem 3: I am observing the formation of unknown impurities in my HPLC analysis.
-
Question: What could be the source of these unknown impurities?
-
Answer: The formation of unknown impurities can stem from various sources:
-
Starting Material Purity: The purity of the initial reactants, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, is critical. Impurities in these starting materials can lead to the formation of related byproducts.
-
Side Reactions: Depending on the specific reaction conditions and the presence of contaminants, other side reactions may occur. For example, N-methylation of the benzimidazole (B57391) ring has been reported.
-
Degradation: Pantoprazole can degrade under certain conditions, such as exposure to acidic environments. Ensure the pH is controlled during work-up and purification.
-
Data Presentation
Table 1: Effect of Temperature on Pantoprazole Sulfone Formation
| Entry | Temperature (°C) | Pantoprazole Sulfone (%) |
| 1 | 0–5 | Not Detected |
| 2 | 20–25 | 0.15 |
| 3 | 30–35 | 0.28 |
Data adapted from an environmentally benign synthesis process study.
Table 2: Effect of Solvent on the Oxidation of this compound
| Entry | Solvent | HPLC Conversion (%) of Sulfide |
| 1 | Acetone | 27.48 |
| 2 | Ethyl Acetate | 99.42 |
| 3 | Acetonitrile | 99.51 |
| 4 | Dichloromethane | 99.64 |
| 5 | Water | 99.89 |
Data reflects the conversion of this compound to pantoprazole sulfoxide (B87167) and byproducts.
Experimental Protocols
1. Synthesis of this compound
This protocol describes the condensation reaction to form the thioether intermediate.
-
Reagents:
-
5-difluoromethoxy-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
-
Procedure:
-
In a suitable reaction vessel, charge 5-difluoromethoxy-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.
-
Stir the mixture at 25–30 °C until all solids have dissolved.
-
In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.
-
Slowly add the pyridine (B92270) solution to the reaction vessel over 2–3 hours, maintaining the temperature at 25–30 °C.
-
Continue stirring the reaction mixture for 5-6 hours.
-
Monitor the completion of the reaction by HPLC.
-
Upon completion, cool the mixture to 15–20 °C.
-
Filter the resulting solid, which is the this compound.
-
Wash the collected wet cake with water.
-
2. Oxidation of this compound to Pantoprazole
This protocol details the controlled oxidation to form pantoprazole, minimizing sulfone formation.
-
Reagents:
-
This compound (wet cake from the previous step)
-
Sodium hydroxide (NaOH)
-
Sodium hypochlorite (NaOCl) solution
-
Deionized water
-
Sodium metabisulfite solution (5%)
-
Hydrochloric acid (HCl) (2M)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Transfer the wet cake of this compound to a clean reaction vessel containing deionized water and sodium hydroxide.
-
Stir the mixture until the solids are dissolved.
-
Cool the solution to 0–5 °C.
-
Slowly add the sodium hypochlorite solution over 2–3 hours, ensuring the temperature is maintained below 5 °C.
-
Stir the reaction mixture for 1-2 hours at 0-5 °C.
-
Monitor the reaction by HPLC to confirm the complete conversion of the sulfide and to control the level of the sulfone impurity.
-
Once the reaction is complete, quench any residual hypochlorite by adding a 5% sodium metabisulfite solution.
-
Adjust the pH of the reaction mass to 7.5–8.0 using 2M HCl.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and concentrate under vacuum to yield pantoprazole free base.
-
Visualizations
Caption: General two-step synthesis route for pantoprazole.
Caption: Oxidation pathway and major byproduct formation.
Caption: Troubleshooting workflow for high sulfone impurity.
References
- 1. Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Techniques for improving peak resolution in pantoprazole sulfide chromatography
Welcome to the technical support center for the chromatographic analysis of pantoprazole (B1678409) and its related substances. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments, with a specific focus on improving peak resolution for pantoprazole sulfide (B99878).
Troubleshooting Guide: Improving Peak Resolution
This guide addresses specific issues you might encounter with peak resolution between pantoprazole and its sulfide impurity.
Q1: I am observing poor resolution between the pantoprazole and pantoprazole sulfide peaks. What are the initial steps to improve their separation?
Poor resolution, often seen as overlapping or co-eluting peaks, is a frequent challenge that can compromise accurate quantification.[1] The primary causes are often related to a suboptimal mobile phase, incorrect column selection, or inappropriate chromatographic conditions.[1]
Initial Troubleshooting Steps:
-
Mobile Phase Composition: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic modifier percentage can increase retention times and potentially improve resolution.[2]
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of pantoprazole and its impurities, thereby affecting their retention and selectivity. Ensure the mobile phase pH is controlled and experiment with slight adjustments (e.g., ± 0.2 pH units) to see the impact on resolution. For instance, a phosphate (B84403) buffer at pH 7.0 has been used effectively in separating pantoprazole from its related substances.[3][4]
-
Column Temperature: Lowering the column temperature can sometimes enhance resolution by increasing retention. Conversely, a higher temperature can improve efficiency. Experiment with temperatures in the range of 25-40°C. A common operating temperature is 40°C.
-
Flow Rate: A lower flow rate generally provides more time for interactions between the analytes and the stationary phase, which can lead to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on the separation.
Q2: My peaks for pantoprazole and this compound are tailing. How can I improve the peak shape?
Peak tailing can be a significant contributor to poor resolution. It can be caused by a variety of factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.
Troubleshooting Peak Tailing:
-
Check Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can cause peak tailing. Ensure your buffer is effective in the chosen pH range.
-
Column Contamination: A buildup of sample matrix components on the column frit or packing material can lead to peak tailing for all analytes. Try backflushing the column or, if that fails, the column may need replacement.
-
Active Silanol (B1196071) Groups: Over time, especially at pH extremes, the stationary phase can degrade, exposing active silanol groups that can cause tailing, particularly for basic compounds. Using an end-capped column can help minimize these secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion and tailing. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.
Q3: I have tried adjusting the mobile phase and flow rate, but the resolution is still not satisfactory. What other parameters can I modify?
If initial adjustments are insufficient, you may need to consider more significant changes to your method.
Advanced Troubleshooting:
-
Column Chemistry: The choice of stationary phase is crucial for achieving good selectivity. If you are using a standard C18 column, consider trying a different type of C18 column from another manufacturer, as they can have different selectivities. Alternatively, a column with a different stationary phase, such as a C8 or a phenyl column, might provide the necessary change in selectivity to resolve the peaks. A Hypersil ODS (a type of C18) column has been shown to be effective for separating pantoprazole and its impurities.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks. A shallow gradient can help to better separate compounds with similar retention times.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution. However, this will also lead to higher backpressure, so ensure your HPLC system is capable of handling it.
Frequently Asked Questions (FAQs)
Q1: What is a typical mobile phase for the analysis of pantoprazole and its impurities?
A common mobile phase for reversed-phase HPLC analysis of pantoprazole and its related substances consists of a mixture of an aqueous buffer and an organic modifier. For example, a gradient elution using a phosphate buffer (e.g., 0.01 M, pH 7.0) and acetonitrile is frequently employed. Another example is a mobile phase of methanol (B129727) and 20 mM aqueous ammonium (B1175870) acetate (B1210297) (60:40 v/v).
Q2: What type of column is most effective for separating pantoprazole from this compound?
Reversed-phase columns are the most commonly used. C18 columns, such as Hypersil ODS (125 x 4.0 mm, 5 µm), have been successfully used for the separation of pantoprazole and its related substances, including the sulfide and sulfone impurities. The choice of column will depend on the specific requirements of the method.
Q3: What is the typical detection wavelength for pantoprazole and its impurities?
The UV detection wavelength for pantoprazole and its related compounds is typically set at 290 nm, as this wavelength provides good sensitivity for both the parent drug and its major impurities.
Q4: How can I confirm the identity of the this compound peak?
The most reliable way to confirm the identity of the this compound peak is to inject a certified reference standard of this compound and compare its retention time with the peak in your sample chromatogram.
Data Presentation
Table 1: Example Chromatographic Conditions for Pantoprazole and Related Substances Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Hypersil ODS (125 x 4.0 mm, 5 µm) | Waters Symmetry C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.0) | 0.1 M Sodium Phosphate Dibasic (pH 7.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution | Gradient | Isocratic (64:36, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | Ambient (~22°C) |
| Detection Wavelength | 290 nm | 290 nm |
Experimental Protocols
Protocol 1: Gradient HPLC Method for the Determination of Pantoprazole and Related Substances
This protocol is based on a method developed for the quantitative determination of pantoprazole and its related substances in active pharmaceutical ingredients (API).
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.01 M solution of a suitable phosphate buffer and adjust the pH to 7.0. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Chromatographic System:
-
Column: Hypersil ODS (125 x 4.0 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 290 nm.
-
Injection Volume: 20 µL.
-
-
Gradient Program:
-
A suitable gradient program should be developed to ensure the separation of all related substances. An example of a gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a runtime of approximately 50 minutes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the pantoprazole sample in a suitable diluent to achieve a final concentration within the linear range of the method.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and calculate the resolution between the pantoprazole and this compound peaks. A resolution value greater than 2.0 is generally considered good.
-
Visualizations
Caption: Experimental Workflow for Optimizing Peak Resolution.
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
Navigating the Analytical Maze: A Technical Support Hub for Pantoprazole Sulfide Solubility
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with pantoprazole (B1678409) sulfide (B99878) in analytical buffers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data to ensure accurate and reliable experimental outcomes.
Pantoprazole sulfide, a key metabolite of the proton pump inhibitor pantoprazole, often presents solubility hurdles during analytical method development and in vitro studies. Its limited aqueous solubility, particularly in certain pH ranges, can lead to inaccurate quantification, precipitation issues, and unreliable data. This technical hub aims to be the go-to resource for addressing these critical issues.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses frequent problems encountered during the handling of this compound in analytical settings.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | Low aqueous solubility of this compound, especially at acidic to neutral pH. | - Increase the proportion of organic co-solvent (e.g., acetonitrile (B52724), methanol) in the final solution.- Adjust the buffer pH to a more alkaline range (pH > 7.4), if compatible with the analytical method.- Utilize a validated co-solvent system. A 1:1 mixture of Dimethylformamide (DMF) and Phosphate (B84403) Buffered Saline (PBS) at pH 7.2 has been shown to be effective.[1] |
| Inconsistent analytical results | Partial dissolution or precipitation of the analyte during sample preparation or analysis. | - Ensure complete dissolution of the stock solution before further dilution.- Use a diluent that matches the initial solvent composition of the stock solution as closely as possible.- Filter samples through a 0.45 µm filter before injection to remove any undissolved particles. |
| Difficulty dissolving the compound for stock solution | Inappropriate solvent selection. | - Prepare stock solutions in a suitable organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol, where this compound exhibits higher solubility.[1] |
| Analyte degradation | This compound is a degradation product of pantoprazole, which is highly unstable in acidic conditions. While the sulfide form is more stable, prolonged exposure to harsh acidic conditions should be avoided. | - Maintain the pH of the analytical buffer in the neutral to slightly alkaline range (pH 7.0-8.0) for improved stability. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For preparing a concentrated stock solution, it is recommended to use an organic solvent in which this compound has high solubility. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices, with a solubility of 30 mg/mL.[1] Ethanol is also a suitable option, with a solubility of 25 mg/mL.[1]
Q2: How can I improve the solubility of this compound in my aqueous analytical buffer?
A2: To enhance the solubility of this compound in aqueous buffers, a co-solvent approach is highly effective. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute it into the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the buffer is compatible with your analytical method and does not cause protein precipitation or column damage in chromatographic systems. For instance, a 1:1 mixture of DMF and PBS (pH 7.2) can be used, though this results in a lower solubility of 0.5 mg/mL.[1]
Analytical Methods
Q3: What type of buffer is suitable for the analysis of this compound by HPLC?
A3: Phosphate buffers at a neutral to slightly alkaline pH are commonly used in HPLC methods for the analysis of pantoprazole and its impurities, including the sulfide. A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M) with a pH of 7.0 has been shown to be effective for the separation and analysis of this compound.
Q4: What is the optimal pH for an analytical buffer to ensure the solubility and stability of this compound?
A4: While specific pH-solubility profile data for this compound is limited, information on its parent compound, pantoprazole, suggests that neutral to alkaline conditions are favorable for stability. For analytical purposes, maintaining the buffer pH between 7.0 and 8.0 is a good starting point to ensure both solubility and stability.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 25 mg/mL |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
| Methanol | Soluble (specific concentration not provided) |
Experimental Protocols
Protocol for Preparation of this compound Standard for HPLC Analysis
This protocol provides a general guideline for preparing a this compound standard solution for HPLC analysis.
Materials:
-
This compound reference standard
-
HPLC-grade Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
HPLC-grade acetonitrile
-
Phosphate buffer (e.g., 0.01 M, pH 7.0)
-
Volumetric flasks
-
Pipettes
-
Syringe filter (0.45 µm)
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of DMSO or DMF to dissolve the standard completely.
-
Once dissolved, bring the volume up to 10 mL with the same organic solvent.
-
Mix thoroughly to ensure a homogenous solution.
-
-
Working Standard Preparation (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a mixture of acetonitrile and phosphate buffer (pH 7.0) that is similar in composition to the mobile phase of the HPLC method.
-
Mix thoroughly.
-
-
Filtration:
-
Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Visualizing Experimental Logic
To aid in understanding the decision-making process for sample preparation, the following workflow diagram is provided.
Caption: Workflow for preparing this compound solutions.
This technical support center will be continuously updated with the latest research and data to provide the scientific community with the most current and effective strategies for managing the solubility of this compound.
References
Validation & Comparative
Validated HPLC-UV method for the quantification of pantoprazole sulfide
For researchers, scientists, and drug development professionals, the accurate quantification of pantoprazole (B1678409) and its related substances is critical for ensuring drug quality, stability, and pharmacokinetic analysis. Pantoprazole sulfide (B99878) is a key process-related impurity and a potential degradant of pantoprazole. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of pantoprazole sulfide, alongside alternative analytical techniques.
Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a widely used and robust technique, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 0.01 - 50 µg/mL[1] | 5 - 5,000 ng/mL[1] | 50 - 800 ng/spot[1] |
| Intra-day Precision (% CV) | 3.4 - 10[1] | 0.79 - 5.36[1] | 1.28 - 2.40 |
| Inter-day Precision (% CV) | 2.3 - 9.8 | 0.91 - 12.67 | 2.40 - 3.62 |
| Accuracy (% Recovery) | 100 - 113% | >85.49% | 98.16 - 100.5% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL | 25.60 ng/spot |
| Internal Standard Example | Tinidazole | Pantoprazole-d3 | Not Applicable |
Validated HPLC-UV Method for Pantoprazole and its Impurities
A stability-indicating HPLC method has been developed and validated for the determination of pantoprazole and its process-related impurities, including this compound. This method is suitable for routine quality control and stability studies of pantoprazole in bulk drug and pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Condition |
| Column | Hypersil ODS (125 x 4.0 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 290 nm |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Run Time | 50 min |
Method Validation Summary
The HPLC-UV method demonstrates good performance and reliability for its intended purpose.
| Validation Parameter | Result |
| Specificity | The method is specific for pantoprazole and its impurities, with no interference from blank or placebo. |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 97.9 - 103% |
| Precision (% RSD) | < 10% |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL |
| Limit of Quantification (LOQ) | 0.13 - 0.14 µg/mL |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions. |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range.
Sample Preparation
-
Bulk Drug: Accurately weigh and dissolve the pantoprazole bulk drug sample in the diluent to a known concentration.
-
Formulations (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of pantoprazole into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Experimental Workflow
Caption: Workflow for the HPLC-UV quantification of this compound.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. While alternative methods like LC-MS/MS offer higher sensitivity, the HPLC-UV method remains a practical and cost-effective choice for many applications in the pharmaceutical industry. The detailed experimental protocol and comparative data presented in this guide can assist researchers in selecting and implementing the most appropriate analytical technique for their specific needs.
References
Spectroscopic comparison of pantoprazole sulfide versus pantoprazole sulfone
In the realm of pharmaceutical analysis and drug metabolism studies, a precise understanding of the structural nuances between a parent drug and its metabolites is paramount. This guide provides a detailed spectroscopic comparison of pantoprazole (B1678409) sulfide (B99878) and its oxidized metabolite, pantoprazole sulfone. The structural divergence, centered on the sulfur atom, imparts distinct spectroscopic signatures that are critical for their individual identification and quantification. This document outlines the key differences in their spectroscopic profiles based on available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with generalized experimental protocols.
Molecular Structures at a Glance
The core structural difference between pantoprazole sulfide and pantoprazole sulfone lies in the oxidation state of the sulfur atom linking the benzimidazole (B57391) and pyridine (B92270) rings. In this compound, the sulfur exists as a thioether, while in pantoprazole sulfone, it is further oxidized to a sulfone group. This seemingly minor change has a significant impact on the electronic environment of the surrounding atoms, which is reflected in their spectroscopic properties.
Spectroscopic Data Comparison
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The oxidation of the sulfur atom from a sulfide to a sulfone is expected to cause a significant downfield shift (to a higher ppm value) for the adjacent methylene (B1212753) (-CH₂-) protons and the carbons of the benzimidazole and pyridine rings due to the electron-withdrawing nature of the sulfone group.
Table 1: Comparative NMR Data
| Spectroscopic Parameter | This compound | Pantoprazole Sulfone | Key Differences |
| ¹H NMR | Data not readily available in numerical format. | Data not readily available in numerical format. | The methylene protons adjacent to the sulfur atom are expected to be significantly deshielded in the sulfone. |
| ¹³C NMR | Data has been recorded in DMSO-d₆, but a detailed peak list is not publicly available.[1] | Data has been recorded, but a detailed peak list is not publicly available.[2] | The carbons of the benzimidazole and pyridine rings, particularly those closer to the sulfonyl group, are expected to be deshielded in the sulfone compared to the sulfide. |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The most significant difference in the IR spectra of this compound and pantoprazole sulfone is the appearance of strong absorption bands corresponding to the S=O stretching vibrations in the sulfone.
Table 2: Comparative IR Spectroscopy Data
| Spectroscopic Parameter | This compound | Pantoprazole Sulfone | Key Differences |
| Key IR Absorptions (cm⁻¹) | C-H stretching, C=C and C=N stretching (aromatic), C-O stretching (ether), N-H stretching.[3][4] | In addition to the sulfide's absorptions, strong, characteristic S=O symmetric and asymmetric stretching bands are present.[4] | The presence of strong S=O stretching bands in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ is a definitive indicator of the sulfone group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both this compound and sulfone are amenable to analysis by techniques like Electrospray Ionization (ESI). The sulfone will have a molecular weight that is 32 atomic mass units higher than the sulfide, corresponding to the addition of two oxygen atoms. Their fragmentation patterns are also expected to differ, with the sulfone potentially showing a characteristic loss of SO₂.
Table 3: Comparative Mass Spectrometry Data
| Spectroscopic Parameter | This compound | Pantoprazole Sulfone | Key Differences |
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | C₁₆H₁₅F₂N₃O₅S | Addition of two oxygen atoms in the sulfone. |
| Molecular Weight | 367.37 g/mol | 399.37 g/mol | A difference of 32 g/mol . |
| Precursor Ion ([M+H]⁺) | m/z 368.0880 | m/z 400.0775 | Reflects the difference in molecular weight. |
| Key Fragment Ions | A fragment at m/z 214.0022 has been reported in negative ion mode. | A characteristic loss of SO₂ (64 Da) from the precursor ion is expected. | The fragmentation pattern of the sulfone is influenced by the stable sulfonyl group. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The oxidation of the sulfur atom can influence the chromophoric system, potentially leading to a shift in the absorption maximum (λmax).
Table 4: Comparative UV-Vis Spectroscopy Data
| Spectroscopic Parameter | This compound | Pantoprazole Sulfone | Key Differences |
| λmax (nm) | Data not readily available. | 287 nm (solvent not specified) | The λmax may differ due to the electronic effect of the sulfone group compared to the sulfide. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and pantoprazole sulfone, based on common practices for similar compounds.
NMR Spectroscopy
For ¹H and ¹³C NMR analysis, the sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient. Spectra are acquired on a spectrometer operating at a field strength of 300-500 MHz for protons. Data processing involves Fourier transformation, phase correction, and baseline correction.
FTIR Spectroscopy
For solid samples like this compound and sulfone, the KBr pellet method is common. This involves grinding a small amount of the sample (1-2 mg) with dry potassium bromide (~100 mg) and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.
Mass Spectrometry (LC-MS/MS)
For LC-MS/MS analysis, the sample is first dissolved in an appropriate solvent and then injected into a liquid chromatograph for separation, typically on a C18 column. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these types of molecules. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce a characteristic product ion spectrum.
UV-Vis Spectrophotometry
For UV-Vis analysis, a dilute solution of the analyte is prepared in a UV-transparent solvent. The absorbance of the solution is then measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This can be used for quantitative analysis by creating a calibration curve.
Conclusion
The spectroscopic comparison of this compound and pantoprazole sulfone reveals distinct differences that are directly attributable to the oxidation state of the sulfur atom. The presence of the sulfone group leads to characteristic downfield shifts in NMR spectra, the appearance of strong S=O stretching bands in IR spectra, an increase in molecular weight and altered fragmentation patterns in mass spectra, and a potential shift in the UV-Vis absorption maximum. These spectroscopic distinctions are fundamental for the development of analytical methods to identify, differentiate, and quantify these compounds in various matrices, which is crucial for drug metabolism and pharmacokinetic studies. Further research to obtain complete, directly comparable high-resolution spectroscopic data would be invaluable for the scientific community.
References
Comparative Stability Analysis of Pantoprazole Sulfide and Omeprazole Sulfide: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides a comparative stability analysis of pantoprazole (B1678409) sulfide (B99878) and omeprazole (B731) sulfide, two key related compounds of the widely used proton pump inhibitors (PPIs), pantoprazole and omeprazole.
While direct comparative stability data for pantoprazole sulfide and omeprazole sulfide is limited in publicly available literature, this guide synthesizes existing data on the parent compounds and general chemical principles to provide a comprehensive overview. Both pantoprazole and omeprazole are known to be labile in acidic conditions, and their degradation pathways often lead to the formation of their respective sulfide and sulfone analogs.[1][2][3] This analysis focuses on the thioether (sulfide) derivatives, which are crucial impurities to monitor during drug development and storage.
Comparative Stability Profile
Pantoprazole and omeprazole, the parent compounds of the sulfides, are both susceptible to degradation under acidic conditions, with their stability increasing in neutral to alkaline pH.[4][5] Studies on the parent compounds indicate that pantoprazole may be more stable than omeprazole in moderately acidic environments. This suggests a potential for greater stability of this compound compared to omeprazole sulfide under similar conditions, although direct experimental evidence is needed for confirmation.
Both pantoprazole and omeprazole are also sensitive to light and heat, which can accelerate their degradation. Consequently, it is crucial to protect both the parent drugs and their sulfide derivatives from light and elevated temperatures.
Table 1: Factors Influencing the Stability of Pantoprazole and Omeprazole (and by extension, their Sulfide Derivatives)
| Parameter | Effect on Pantoprazole | Effect on Omeprazole | Likely Effect on Sulfide Derivatives |
| Acidic pH | Rapid degradation | Rapid degradation | Both are expected to be unstable, with potential differences in degradation rates. |
| Neutral to Alkaline pH | Increased stability | Increased stability | Expected to be more stable compared to acidic conditions. |
| Light Exposure | Degradation occurs | Degradation occurs | Photodegradation is a likely pathway for both sulfides. |
| Temperature | Degradation at elevated temperatures | Degradation at elevated temperatures | Thermal degradation is expected for both compounds. |
| Oxidative Stress | Forms sulfide and sulfone | Forms sulfide and sulfone | As thioethers, both are susceptible to oxidation to the corresponding sulfoxides (parent drugs) and sulfones. |
Degradation Pathways
The formation of this compound and omeprazole sulfide is a key step in the degradation of the parent drugs. Under acidic and oxidative stress, the sulfoxide (B87167) group in pantoprazole and omeprazole can be reduced to a thioether (sulfide).
Degradation pathways of pantoprazole and omeprazole leading to their sulfide and sulfone derivatives.
Experimental Protocols for Comparative Stability Analysis
To definitively compare the stability of this compound and omeprazole sulfide, a forced degradation study should be conducted according to ICH guidelines. The following protocols are proposed based on methods described for the parent compounds.
Sample Preparation
-
Prepare stock solutions of this compound and omeprazole sulfide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
Stress Conditions
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C for predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and 60°C for the same time intervals.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature, protected from light, for the specified time intervals.
-
Thermal Degradation: Expose the solid sulfide compounds and their solutions to dry heat at 60°C and 80°C in a calibrated oven for up to 7 days.
-
Photostability: Expose the solid sulfide compounds and their solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
Analytical Method
A stability-indicating HPLC method is crucial for separating the sulfide compounds from their potential degradation products. Based on existing methods for pantoprazole and omeprazole, the following chromatographic conditions can be used as a starting point for method development:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate (B84403) or acetate (B1210297) buffer (pH adjusted to a suitable range, e.g., 6.5-7.5) and an organic modifier like acetonitrile (B52724) or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both sulfides and their expected degradants have significant absorbance (e.g., around 290-305 nm).
-
Column Temperature: 25-30°C.
The method must be validated to ensure it is specific, accurate, precise, linear, and robust for the quantification of both this compound and omeprazole sulfide and their degradation products.
Workflow for comparative stability testing of this compound and omeprazole sulfide.
Conclusion
While a definitive quantitative comparison of the stability of this compound and omeprazole sulfide requires direct experimental data from forced degradation studies, the available information on their parent compounds and the general chemistry of thioethers provides a solid foundation for such an investigation. Based on the higher stability of pantoprazole in moderately acidic conditions, it is plausible that this compound may also exhibit greater stability than omeprazole sulfide under similar stress. However, both compounds are expected to be susceptible to oxidation, photodegradation, and thermal stress. The experimental protocols outlined in this guide provide a robust framework for conducting a comprehensive comparative stability analysis, which is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing pantoprazole and omeprazole.
References
- 1. scielo.br [scielo.br]
- 2. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
A Comparative Guide to Analytical Techniques for the Assay of Pantoprazole and its Sulfide Impurity
In the pharmaceutical industry, rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of drug substances and products. Pantoprazole (B1678409), a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, and its related substance, pantoprazole sulfide (B99878), require accurate and precise quantification. This guide provides a comprehensive cross-validation of different analytical techniques for the assay of pantoprazole, with a special focus on the resolution and quantification of its critical sulfide impurity.
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed overview of methodologies, supported by experimental data, to aid in the selection of the most suitable analytical technique for their specific needs.
Experimental Workflow for Cross-Validation
The cross-validation of different analytical methods is a critical process to ensure the reliability and consistency of results. The general workflow involves developing and validating each method individually, followed by a comparative analysis of the results obtained from the same sample batch.
Caption: A logical workflow for the cross-validation of analytical techniques.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Titrimetric methods for the assay of pantoprazole.
| Parameter | HPLC | UV-Spectrophotometry | HPTLC | Titrimetry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Measurement of light absorbance by the analyte at a specific wavelength. | Separation on a thin layer of adsorbent material with detection by densitometry. | Quantification based on the reaction of the analyte with a titrant. |
| Linearity Range | 0.4 - 1.2 mg/mL[1] | 1 - 20 µg/mL[2] | 50 - 800 ng/spot[3] | 1.0 - 7.0 mg[4] |
| Limit of Detection (LOD) | 0.043 - 0.047 µg/mL (for impurities)[5] | 0.083 µg/mL | 8.45 ng/spot | 0.73 µg/mL |
| Limit of Quantification (LOQ) | 0.13 - 0.14 µg/mL (for impurities) | 0.250 µg/mL | 25.60 ng/spot | 2.21 µg/mL |
| Accuracy (% Recovery) | 97.9 - 103% | >99% | 98.16 - 100.5% | Better than 3.5% (error) |
| Precision (%RSD) | ≤ 2.0% | < 2% | Intra-day: 1.28 - 2.40% Inter-day: 2.40 - 3.62% | < 3.09% |
| Specificity for Sulfide | High - can separate and quantify sulfide impurity. | Low - cannot distinguish between pantoprazole and its sulfide impurity. | Moderate - can separate but may have lower resolution than HPLC. | Low - measures total reducing substances, not specific to sulfide. |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive technique for the assay of pantoprazole and the determination of its related impurities, including pantoprazole sulfide.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A common choice is a C18 column (e.g., Hypersil ODS, 125x4.0 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed. For instance, a mixture of a phosphate (B84403) buffer (e.g., 0.01M, pH 7) and acetonitrile (B52724).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The eluent is monitored at approximately 290 nm.
-
Sample Preparation: A stock solution of pantoprazole is prepared by dissolving the substance in a suitable diluent, such as a mixture of acetonitrile and 0.1M sodium hydroxide (B78521) (50:50 v/v).
UV-Visible Spectrophotometry
This method is simple and cost-effective for the quantification of pantoprazole in bulk and pharmaceutical dosage forms. However, it lacks the specificity to differentiate between pantoprazole and its sulfide impurity.
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.
-
Solvent: 0.1N Sodium Hydroxide is a commonly used solvent.
-
Wavelength of Maximum Absorbance (λmax): Pantoprazole exhibits maximum absorbance at approximately 295 nm in 0.1N NaOH.
-
Standard Preparation: A stock solution of pantoprazole is prepared by dissolving a known amount of the pure drug in the solvent. Serial dilutions are then made to prepare calibration standards.
-
Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of pantoprazole is dissolved in the solvent, sonicated, and filtered to obtain a clear solution.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a faster and less solvent-intensive alternative to HPLC for the quantification of pantoprazole.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates are typically used.
-
Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, methanol, and acetic acid in a specific ratio (e.g., 7:2:1:0.1 v/v/v/v) can be employed.
-
Sample Application: A specific volume of the standard and sample solutions is applied to the TLC plate as bands.
-
Development: The plate is developed in a saturated chromatographic chamber.
-
Detection: The developed plate is scanned densitometrically at 290 nm. The Rf value for pantoprazole is typically around 0.40.
Titrimetric Method
Titrimetric methods, such as those using an oxidizing agent like potassium permanganate (B83412), can be used for the assay of pantoprazole. These methods are generally less specific than chromatographic techniques.
-
Principle: This method is based on the oxidation of pantoprazole by a known excess of an oxidizing agent (e.g., potassium permanganate) in an acidic medium. The unreacted oxidant is then back-titrated with a standard solution of a reducing agent (e.g., iron(II) solution).
-
Reagents:
-
Standard solution of potassium permanganate.
-
Sulfuric acid solution.
-
Standard solution of iron(II) ammonium (B1175870) sulfate.
-
-
Procedure: A known amount of pantoprazole is reacted with an excess of standard potassium permanganate solution in the presence of sulfuric acid. After the reaction is complete, the excess permanganate is titrated with a standard iron(II) solution. The amount of permanganate consumed corresponds to the amount of pantoprazole in the sample.
Conclusion
The choice of an analytical technique for the assay of pantoprazole and its sulfide impurity depends on the specific requirements of the analysis.
-
HPLC stands out as the most suitable method for quality control and stability studies due to its high specificity, sensitivity, and ability to simultaneously determine pantoprazole and its related impurities, including the critical sulfide form.
-
UV-Spectrophotometry offers a simple, rapid, and economical option for the routine assay of pantoprazole in bulk drug and formulations where the impurity profile is well-established and controlled.
-
HPTLC provides a good balance between speed, cost, and separation efficiency, making it a viable alternative to HPLC for routine quality control.
-
Titrimetry , while being a classical and cost-effective method, lacks the specificity required for modern pharmaceutical analysis where the presence of impurities needs to be carefully monitored.
Ultimately, a thorough cross-validation as outlined is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable and accurate results for the quality assessment of pantoprazole.
References
A Comprehensive Guide to the Characterization and Certification of Pantoprazole Sulfide as an Impurity Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the pharmaceutical landscape, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. Pantoprazole (B1678409), a widely used proton pump inhibitor, is no exception. During its synthesis and storage, various impurities can arise, one of the most significant being pantoprazole sulfide (B99878). This guide provides a detailed comparison of pantoprazole sulfide as an impurity reference standard against other related impurities, offering supporting experimental data and protocols for its characterization and certification.
This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key intermediate in the synthesis of pantoprazole.[1][2] Its presence in the final drug product is a critical quality attribute that must be monitored and controlled. A well-characterized and certified reference standard of this compound is therefore essential for accurate analytical testing, method validation, and ensuring the safety and efficacy of pantoprazole formulations.[3]
Comparative Analysis of Pantoprazole Impurities
This compound (often designated as Impurity B in pharmacopeias) is primarily compared with pantoprazole sulfone (Impurity A), another common process-related impurity formed by over-oxidation of the sulfide intermediate.[4] The table below summarizes the key characteristics of these two impurities, providing a basis for their differentiation and quantification.
| Characteristic | This compound (Impurity B) | Pantoprazole Sulfone (Impurity A) | Pantoprazole (API) |
| CAS Number | 102625-64-9 | 127780-16-9 | 102625-70-7 |
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | C₁₆H₁₅F₂N₃O₅S | C₁₆H₁₅F₂N₃O₄S |
| Molecular Weight | 367.37 g/mol | 399.37 g/mol | 383.37 g/mol |
| Typical Purity (as a Reference Standard) | ≥98% | ≥98% | >99.5% |
| Appearance | Beige to light orange powder/crystal | White to off-white powder | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DMF, DMSO | Soluble in DMF, DMSO, Ethanol | Soluble in water, ethanol, and methanol |
Experimental Protocols for Characterization and Certification
The establishment of this compound as a certified reference standard involves a rigorous process of synthesis, purification, and comprehensive characterization to confirm its identity, purity, and potency.
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification
A validated, stability-indicating HPLC method is crucial for separating pantoprazole from its sulfide and sulfone impurities.
Methodology:
-
Chromatographic System: A gradient HPLC system with a UV-Vis detector.
-
Column: Hypersil ODS (125 x 4.0 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 10 40 60 15 40 60 20 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
Spectroscopic Identification
a) Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of key functional groups and their connectivity. For this compound, characteristic signals for the methoxy, pyridinyl, benzimidazole, and difluoromethoxy groups are expected.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
b) Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 368.09. Fragmentation patterns can further confirm the structure by identifying characteristic losses of fragments.
Certification Workflow
The certification of a chemical reference standard follows a well-defined process to ensure its quality and suitability for its intended use.
Signaling Pathway of Pantoprazole's Mechanism of Action
To provide a broader context for the importance of controlling impurities, the following diagram illustrates the mechanism of action of pantoprazole, which involves the irreversible inhibition of the gastric H⁺/K⁺-ATPase (proton pump).
References
Evaluating the efficiency of different synthetic routes to pantoprazole sulfide
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of the manufacturing process. Pantoprazole (B1678409), a widely used proton pump inhibitor, is synthesized from its key intermediate, pantoprazole sulfide (B99878). This guide provides a comparative evaluation of the different synthetic methodologies for producing pantoprazole sulfide, with a focus on efficiency, supported by experimental data and detailed protocols.
The predominant and most established synthetic route to this compound involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. While the fundamental reaction remains the same, several variations in reaction conditions have been developed to optimize yield, purity, and environmental impact. This comparison focuses on these key variations.
Comparison of Synthetic Route Efficiencies
The efficiency of this compound synthesis is primarily influenced by the choice of solvent, reaction conditions, and the overall process strategy (i.e., isolation of the intermediate versus a one-pot procedure). The following table summarizes quantitative data from various methodologies.
| Route Variation | Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Aqueous Synthesis | Water | NaOH | 25-30 | 3 | 99.8 | 99.91 | [1] |
| Organic Solvent | Methanol | NaOH | 10-15 | 2.5 | Not specified | Not specified | |
| Phase Transfer Catalysis | Organic Solvent/Water | NaOH | 25-30 | Not specified | High | >99.5 | [2] |
| One-Pot Synthesis (in-situ) | Methylene (B1212753) Chloride | Aq. NaOH | 25-35 | 3 | Not applicable (used in-situ) | Not specified | [3] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the primary synthetic route to this compound and the subsequent oxidation to pantoprazole.
Caption: Primary condensation route to this compound.
Caption: Overall workflow from reactants to pantoprazole.
Detailed Experimental Protocols
Below are the detailed methodologies for the key synthetic variations.
Route 1: Aqueous Synthesis of this compound
This environmentally benign approach utilizes water as the solvent, avoiding the use of volatile organic compounds.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water.
-
In a separate vessel, prepare a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.
-
Slowly add the pyridine (B92270) solution to the benzimidazole (B57391) solution at a temperature of 25-30 °C over 2-3 hours.[4]
-
Stir the reaction mixture for 5-6 hours, monitoring the reaction progress by HPLC.[4]
-
Upon completion, cool the mixture to 15-20 °C to precipitate the product.
-
Filter the solid this compound and wash the wet cake with water.
An optimized version of this aqueous synthesis reports achieving a yield of 99.8% and a purity of 99.91% when using 10 volumes of water and 2 molar equivalents of NaOH, with a reaction time of 3 hours at 25–30 °C.
Route 2: One-Pot Synthesis to Pantoprazole
This method is efficient as it avoids the isolation and drying of the this compound intermediate, which can be time-consuming.
Materials:
-
5-(difluoromethoxy)-2-mercaptobenzimidazole
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
Aqueous sodium hydroxide
-
Methylene chloride
Procedure:
-
Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water to a solution of 5-difluoromethoxy-2-mercaptobenzimidazole and aqueous sodium hydroxide at 25-35°C.
-
Stir the reaction mixture for 3 hours.
-
Extract the reaction mixture with methylene chloride.
-
The resulting organic layer containing this compound is used directly in the subsequent oxidation step without isolation.
Route 3: Synthesis with Phase Transfer Catalysis
This approach is beneficial when dealing with reactants that have different solubilities, facilitating the reaction between the aqueous and organic phases.
Procedure:
-
React 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent and aqueous sodium hydroxide solution.
-
The reaction is carried out in the presence of a phase transfer catalyst.
-
The resulting this compound is then typically used in a one-pot process for the subsequent oxidation.
Evaluation of Synthetic Routes
-
Aqueous Synthesis: This route is highly efficient in terms of yield and purity. Its primary advantage is the use of water as a solvent, making it an environmentally friendly and cost-effective option. The high yield and purity suggest that this method is well-controlled and minimizes side reactions.
-
One-Pot Synthesis: The main advantage of this approach is the improved operational efficiency by eliminating the need to isolate and dry the this compound intermediate. This can lead to significant time and cost savings in an industrial setting. However, impurities from the first step may carry over to the next, potentially complicating the final purification.
-
Phase Transfer Catalysis: This method is particularly useful for overcoming solubility issues between reactants, potentially leading to faster reaction times and higher yields compared to a simple biphasic system without a catalyst. It allows for milder reaction conditions and can improve the overall efficiency of the condensation step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 3. WO2008001392A2 - An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Inter-laboratory study for the validation of a pantoprazole sulfide analytical method
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. Pantoprazole (B1678409), a widely used proton pump inhibitor, and its related substances, including pantoprazole sulfide (B99878), require robust analytical methods for accurate quantification and impurity profiling. This guide provides a comparative overview of validated analytical methods for pantoprazole sulfide, drawing upon data from various single-laboratory validation studies. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is often guided by the specific requirements of the study, such as the need for high sensitivity, selectivity, or routine quality control. The following tables summarize the performance characteristics of different validated methods, providing a basis for comparison.
Table 1: Comparison of HPLC-UV Method Performance for Pantoprazole and Related Substances
| Parameter | Method 1[1][2] | Method 2[3][4] | Method 3[5] |
| Linearity Range | 0.01 - 50 µg/mL | 0.1 - 2 µg/mL (for impurities) | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.999 | Not Specified |
| Accuracy (% Recovery) | 100% - 113% | 97.9% - 103% | Not Specified |
| Precision (RSD %) | Intra-day: 3.3% - 8.7% Inter-day: 3.3% - 7.5% | < 10% | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.043 - 0.047 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | 0.01 µg/mL | 0.13 - 0.14 µg/mL | Not Specified |
Table 2: Comparison of LC-MS/MS Method Performance for Pantoprazole and Related Substances
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5 - 5,000 ng/mL | Not Specified |
| Correlation Coefficient (r²) | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | Intra-day: > 92.19% Inter-day: > 85.49% | 94.32% - 107.43% |
| Precision (RSD %) | Intra-day: 0.79% - 5.36% Inter-day: 0.91% - 12.67% | < 6.5% |
| Limit of Detection (LOD) | Not Specified | 0.6 - 10.0 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of pantoprazole and its related substances.
HPLC-UV Method Protocol
A common approach for the analysis of pantoprazole and its impurities involves reversed-phase HPLC with UV detection.
-
Sample Preparation: For bulk drug analysis, a solution is typically prepared by dissolving the sample in a suitable diluent. For formulations like tablets, the tablets are crushed, and a powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved. For biological matrices, a protein precipitation or liquid-liquid extraction step is often employed.
-
Chromatographic Conditions:
-
Column: A C18 column, such as a Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or a Hypersil ODS column, is frequently used.
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M sodium phosphate (B84403) dibasic, pH 7.5) and an organic modifier like acetonitrile (B52724) is common. The elution can be isocratic or gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is usually set at the maximum absorbance wavelength of pantoprazole, which is around 290 nm.
-
Column Temperature: The analysis is often performed at ambient temperature.
-
LC-MS/MS Method Protocol
For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS methods are preferred.
-
Sample Preparation: A simple protein precipitation with methanol (B129727) is a common and effective method for plasma samples.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: The mobile phase often consists of a mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile), usually in a gradient elution mode.
-
Flow Rate: Flow rates are generally in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used.
-
Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
-
Visualizing the Validation Workflow
The following diagrams illustrate the typical experimental workflow for the validation of an analytical method for this compound, as well as a logical comparison of the two primary analytical techniques.
References
Head-to-head comparison of different chiral selectors for pantoprazole sulfide resolution
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of pantoprazole (B1678409), a proton pump inhibitor containing a chiral sulfoxide (B87167) center, is a critical aspect of its development and quality control. The two enantiomers, (S)-pantoprazole and (R)-pantoprazole, can exhibit different pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of various chiral selectors for the resolution of pantoprazole sulfide (B99878), the immediate precursor to pantoprazole, supported by experimental data to aid in method development and optimization.
Performance Comparison of Chiral Selectors
The following table summarizes the performance of different chiral selectors for the enantiomeric separation of pantoprazole under various chromatographic conditions. Direct comparison of performance should be made with caution, as experimental conditions such as mobile phase, temperature, and flow rate can significantly influence the separation.
| Chiral Selector Type | Chiral Stationary Phase (CSP) / Additive | Chromatographic Mode | Mobile Phase | Resolution (Rs) | Separation Factor (α) | Reference |
| Macrocyclic Glycopeptide | Chirobiotic TAG | Reversed-Phase HPLC | Methanol (B129727) / 20mM Ammonium (B1175870) Acetate (B1210297) (60:40 v/v) | 1.91 | Not Reported | [1] |
| Polysaccharide (Cellulose) | Chiralcel OJ-R | Reversed-Phase HPLC | Acetonitrile (B52724) / 50mM Sodium Perchlorate (B79767) (25:75 v/v) | Baseline Separation | Not Reported | [2] |
| Polysaccharide (Amylose) | Chiralpak IE | HPLC | 0.1% Triethylamine in n-hexane-ethanol (50:50) | 9.22 | 1.82 | |
| Polysaccharide (Amylose) | Chiralpak IA | HPLC | 0.1% Triethylamine in n-hexane-ethanol (50:50) | Not Reported | Not Reported | |
| Polysaccharide (Cellulose) | Lux Cellulose-2 | Normal Phase HPLC | Not Specified | Good Resolution | Not Reported | [3] |
| Chiral Mobile Phase Additive | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Reversed-Phase HPLC (on C18 column) | Acetonitrile / 10mM Phosphate (B84403) Buffer pH 2.5 + 10mM SBE-β-CD (15:85 v/v) | Baseline Separation | Not Reported |
Experimental Protocols
Detailed methodologies for some of the key experiments are provided below.
Method 1: Macrocyclic Glycopeptide CSP (Chirobiotic TAG)
This method utilizes a teicoplanin aglycone-based chiral stationary phase for the reversed-phase HPLC separation of pantoprazole enantiomers.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Chirobiotic TAG, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and 20 mM aqueous ammonium acetate (60:40 v/v). The mobile phase should be freshly prepared and degassed.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 10°C.
-
Detection: UV at 290 nm.
-
Sample Preparation: Dissolve the racemic pantoprazole sample in the mobile phase to a concentration of approximately 40 µg/mL.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
The expected analysis time is less than 10 minutes, with the S-enantiomer eluting before the R-enantiomer.[1]
-
Method 2: Polysaccharide CSP (Chiralcel OJ-R)
This method is suitable for the direct determination of pantoprazole enantiomers in serum samples using a cellulose-based chiral stationary phase.
-
Instrumentation: HPLC with a UV detector and a column-switching system for sample cleanup.
-
Column: Chiralcel OJ-R.
-
Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate solution (25:75 v/v).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 290 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the serum sample. An on-line solid-phase extraction can be used for sample cleanup prior to the analytical column.
-
This method achieves baseline resolution of the pantoprazole enantiomers.[2]
-
Method 3: Chiral Mobile Phase Additive (SBE-β-CD)
This approach uses a standard C18 column with a chiral additive in the mobile phase to achieve enantioseparation.
-
Instrumentation: HPLC with a UV detector.
-
Column: Spherigel C18, 5 µm particle size (150 mm x 4.6 mm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM phosphate buffer (pH 2.5) containing 10 mM sulfobutylether-β-cyclodextrin (SBE-β-CD) (15:85 v/v).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 290 nm.
-
Procedure:
-
Equilibrate the C18 column with the mobile phase containing the chiral additive.
-
Inject the pantoprazole sample.
-
This method provides baseline resolution of the enantiomers.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the chiral resolution of pantoprazole sulfide using HPLC.
Caption: A generalized workflow for the chiral HPLC resolution of pantoprazole.
References
Navigating the Metabolic Maze: A Comparative Profiling of Pantoprazole Sulfide Across Species
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comparative analysis of the in vitro metabolism of pantoprazole (B1678409) sulfide (B99878), a primary metabolite of the proton pump inhibitor pantoprazole, in liver microsomes from four key preclinical species: human, rat, dog, and monkey.
Pantoprazole sulfide is a pivotal intermediate in the metabolic pathway of pantoprazole. Its own metabolic profile, primarily its oxidation back to the parent drug, pantoprazole, and further to pantoprazole sulfone, can significantly influence the overall pharmacokinetics and pharmacodynamics of pantoprazole. This guide summarizes available quantitative data, details the experimental methodologies for such assessments, and provides visual representations of the metabolic pathways and experimental workflows.
In Vitro Metabolic Stability of this compound
The metabolic stability of a compound in liver microsomes is a critical parameter for predicting its hepatic clearance in vivo. The intrinsic clearance (CLint) values for the depletion of this compound and the formation of its major metabolites, pantoprazole and pantoprazole sulfone, are presented below. It is important to note that while data for rats is available, specific comparative data for human, dog, and monkey liver microsomes is limited in publicly accessible literature. The following tables include established data and estimated values based on general species-specific metabolic activities for illustrative purposes.
Table 1: Intrinsic Clearance (CLint) of this compound Depletion in Liver Microsomes
| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Human | Data not available |
| Rat | Data not available |
| Dog | Data not available |
| Monkey | Data not available |
Table 2: Formation Rate of Pantoprazole from this compound in Liver Microsomes
| Species | Rate of Formation (pmol/min/mg protein) |
| Human | Data not available |
| Rat | Data not available |
| Dog | Data not available |
| Monkey | Data not available |
Table 3: Formation Rate of Pantoprazole Sulfone from this compound in Liver Microsomes
| Species | Intrinsic Clearance (CLint) for Sulfone Formation (µL/min/mg protein) |
| Human | Data not available |
| Rat | 1.84 (from S-pantoprazole)[1] |
| Dog | Data not available |
| Monkey | Data not available |
Note: The data for rat liver microsomes represents the intrinsic clearance for the formation of pantoprazole sulfone from S-pantoprazole, which is a relevant indicator of the sulfoxidation capacity.
Experimental Protocols
The following protocols outline the standard methodologies used to assess the in vitro metabolism of this compound in liver microsomes.
In Vitro Incubation with Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify its metabolites in liver microsomes from different species.
Materials:
-
Pooled liver microsomes (human, rat, dog, monkey)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution (final substrate concentration typically 1-10 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for quantitative analysis.
Quantitative Analysis by LC-MS/MS
Objective: To quantify the remaining this compound and the formation of its metabolites (pantoprazole and pantoprazole sulfone) over time.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Inject the supernatant from the in vitro incubation onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, pantoprazole, and pantoprazole sulfone should be used for accurate quantification.
-
Construct calibration curves for each analyte using standards of known concentrations to determine the concentrations in the experimental samples.
Metabolic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of this compound and the general workflow for its in vitro metabolic profiling.
Caption: Metabolic pathway of this compound.
Caption: In vitro metabolic profiling workflow.
Conclusion
This guide provides a framework for understanding and comparing the metabolic profile of this compound across different species. While specific quantitative data for all species remains a gap in the current literature, the provided experimental protocols and illustrative diagrams offer a solid foundation for researchers to conduct their own comparative studies. Further research is warranted to generate comprehensive in vitro data for human, dog, and monkey liver microsomes to enable more accurate interspecies extrapolation and a deeper understanding of pantoprazole's disposition.
References
Safety Operating Guide
Proper Disposal of Pantoprazole Sulfide in a Laboratory Setting
The proper disposal of pantoprazole (B1678409) sulfide (B99878) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a metabolite of the proton pump inhibitor pantoprazole, this chemical requires careful handling throughout its lifecycle, including its final disposal.[1] For researchers, scientists, and drug development professionals, adherence to established protocols is paramount.
Pantoprazole sulfide is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3] Furthermore, some formulations of its parent compound, pantoprazole, are suspected of causing cancer.[4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
Immediate Safety and Handling
Before beginning any disposal process, ensure all safety protocols are in place. This includes wearing the necessary PPE to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields. | Protects from dust, splashes, or aerosols. |
| Skin Protection | Chemical-resistant gloves and a lab coat. | Prevents direct skin contact with the chemical. |
| Respiratory Protection | A dust mask or respirator. | Recommended if there is a risk of generating dust or aerosols. |
Step-by-Step Disposal Protocol for Laboratories
The recommended method for disposing of this compound from a laboratory setting is through a licensed hazardous waste disposal company. This approach ensures compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Discharging this compound into sewer systems or disposing of it with regular household garbage is strictly prohibited.
1. Waste Segregation and Collection:
-
Collect all waste this compound, including residual amounts and any contaminated materials like weighing boats, pipette tips, or gloves.
-
Place these materials into a designated hazardous waste container that is made of a compatible material and has a secure, sealable lid to prevent leaks.
2. Container Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number (102625-64-9).
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
3. Secure Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.
-
Ensure the storage area is away from any incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The EHS department will have established procedures with a licensed chemical destruction plant or waste management vendor to handle the final disposal.
This substance is classified as an environmentally hazardous substance, and it is crucial to prevent its release into the environment. Pantoprazole, the parent compound, is known to be very toxic to aquatic life with long-lasting effects.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pantoprazole Sulfide
For laboratory professionals engaged in drug development and scientific research, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pantoprazole sulfide (B99878), a key compound in pharmaceutical research. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Pantoprazole sulfide and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some formulations may also have carcinogenic potential.[1][3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards (or equivalent) | Rationale |
| Eye/Face Protection | Safety glasses or goggles with side-shields | EN166, ANSI Z87.1 | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile) and a lab coat. For bulk processing, impervious clothing is recommended. | EN374, ASTM F1001 (gloves); EN13982, ANSI 103 (clothing) | To prevent skin irritation from direct contact. |
| Respiratory Protection | A dust mask or respirator should be used if there is a risk of generating dust or aerosols. If an Occupational Exposure Limit (OEL) is exceeded, a particulate respirator with a half mask and P3 filter is recommended. | EN140, EN143, ASTM F2704-10 | To avoid inhalation of dust or aerosols which may cause respiratory tract irritation. |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure risk and maintain the chemical integrity of this compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Dust Formation: Minimize the generation of dust and aerosols during handling, weighing, and transfer. Use a ventilated balance enclosure for weighing solid compounds.
-
Prevent Contact: Avoid all direct contact with skin, eyes, and clothing.
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the designated handling area.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Storage Conditions:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
-
For long-term storage, a temperature of -20°C is recommended.
Spill and Exposure Management
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear full PPE, including respiratory protection, and contain the spill to prevent it from spreading.
-
Clean-up:
-
For dry spills, carefully collect the material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.
-
For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite).
-
-
Disposal: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.
First-Aid Measures for Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Operational Disposal Plan:
-
Segregation: Collect all waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Container: The waste container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks and spills.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed hazardous waste container in a secure, designated, and well-ventilated area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.
Important Note: Do NOT dispose of this compound down the drain or in the regular trash.
Visual Guides for Safe Handling
To further clarify the procedural workflows, the following diagrams illustrate the key decision-making processes for handling this compound safely.
Caption: PPE selection workflow for this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
